4-Bromo-2-methoxy-5-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACMFJALIRLQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-Bromo-2-methoxy-5-methylpyridine
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-5-methylpyridine
Introduction
This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a bromine atom at the 4-position provides a versatile handle for the introduction of further molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methoxy and methyl substituents on the pyridine ring also play a crucial role in modulating the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties when incorporated into a larger drug candidate.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the viable synthetic routes to this compound. We will delve into two primary synthetic strategies, providing not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices.
Synthetic Strategy I: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] This approach is particularly advantageous when direct halogenation of the aromatic ring is either not feasible or lacks the desired regioselectivity. For the , this strategy commences with the corresponding aminopyridine precursor.
Conceptual Overview
The reaction proceeds in two main stages:
-
Diazotization: The starting material, 2-methoxy-5-methylpyridin-4-amine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid) at low temperatures to form a pyridin-4-diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.
-
Halogenation: The diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product, this compound, while regenerating the copper(I) catalyst.[1][3]
This method offers high regioselectivity, as the position of the bromine atom is predetermined by the location of the amine group on the starting material.
Visualizing the Sandmeyer Pathway
Caption: Synthetic pathway via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous Sandmeyer reactions on substituted aminopyridines.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-methoxy-5-methylpyridin-4-amine | 138.17 | 10.0 | 1.38 g |
| 48% Hydrobromic acid (HBr) | 80.91 | - | 15 mL |
| Sodium nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |
| Copper(I) bromide (CuBr) | 143.45 | 1.0 | 0.14 g |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
| Deionized water | 18.02 | - | - |
Procedure
-
Preparation of the Diazonium Salt:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxy-5-methylpyridin-4-amine (1.38 g, 10.0 mmol) in 48% hydrobromic acid (15 mL).
-
Cool the resulting solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.83 g, 12.0 mmol) in deionized water (5 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution over 15-20 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) bromide (0.14 g, 1.0 mmol) in 48% hydrobromic acid (5 mL).
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.
-
Synthetic Strategy II: Direct Electrophilic Bromination
An alternative approach to the is the direct electrophilic bromination of a suitable precursor, 2-methoxy-5-methylpyridine. The success of this strategy hinges on the regioselectivity of the bromination reaction.
Conceptual Overview
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups such as methoxy and methyl can facilitate this reaction. The directing effects of the substituents are key to predicting the outcome:
-
2-Methoxy group: This is a strongly activating, ortho, para-directing group. It will direct incoming electrophiles to the 3- and 5-positions.
-
5-Methyl group: This is a weakly activating, ortho, para-directing group, directing to the 2-, 4-, and 6-positions.
Considering these effects in concert, the 4-position is activated by the methyl group and is sterically accessible. The 3-position is activated by the methoxy group. The 6-position is activated by the methyl group. The interplay of these electronic and steric factors suggests that bromination at the 4-position is a likely outcome, although the formation of other isomers is possible. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or sulfuric acid.
Visualizing the Direct Bromination Pathway
Caption: Synthetic pathway via direct electrophilic bromination.
Proposed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-methoxy-5-methylpyridine | 123.15 | 10.0 | 1.23 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |
| Acetonitrile | 41.05 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated sodium thiosulfate | - | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2-methoxy-5-methylpyridine (1.23 g, 10.0 mmol) in acetonitrile (50 mL).
-
Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of regioisomers and should be purified by column chromatography on silica gel to isolate the desired this compound.
-
Comparative Analysis of Synthetic Routes
| Feature | Synthetic Strategy I: Sandmeyer Reaction | Synthetic Strategy II: Direct Bromination |
| Starting Material | 2-methoxy-5-methylpyridin-4-amine | 2-methoxy-5-methylpyridine |
| Number of Steps | One-pot, two-stage reaction from the amine. | Single step from the pyridine precursor. |
| Regioselectivity | Excellent. The position of the bromine is unambiguously determined by the starting amine. | Potentially problematic. A mixture of regioisomers may be formed, requiring careful purification. |
| Reaction Conditions | Requires low temperatures (0-5 °C) for the diazotization step. Involves handling of diazonium salts. | Generally milder conditions (room temperature or gentle heating), though optimization may be required. |
| Yield | Typically moderate to good yields are expected for Sandmeyer reactions. | Yield of the desired product is dependent on regioselectivity and can be variable. |
| Scalability | Well-established and scalable, though handling of diazonium salts on a large scale requires caution. | Potentially easier to scale, but purification of isomers on a large scale could be challenging. |
| Overall Recommendation | Preferred Route: Offers a more predictable and regiochemically pure synthesis of the target compound. | Alternative Route: A viable option if the starting pyridine is more readily available than the amine. |
Conclusion
The can be effectively achieved through two primary synthetic strategies. The Sandmeyer reaction, starting from 2-methoxy-5-methylpyridin-4-amine, stands out as the more robust and reliable method, guaranteeing high regioselectivity and leading to a cleaner product profile. While direct electrophilic bromination of 2-methoxy-5-methylpyridine presents a more concise route, it is likely to be complicated by the formation of regioisomers, necessitating more rigorous purification. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the purification capabilities at hand. For research and development purposes where high purity is paramount, the Sandmeyer approach is highly recommended.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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4-Bromo-2-methoxy-5-methylpyridine: A Technical Guide for Advanced Chemical Synthesis
Introduction: Strategic Importance in Medicinal Chemistry
4-Bromo-2-methoxy-5-methylpyridine is a strategically important heterocyclic building block for researchers, scientists, and professionals in drug development. Its unique substitution pattern—a bromine atom poised for cross-coupling, an activating methoxy group, and a methyl group influencing steric and electronic properties—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering field-proven insights to unlock its potential in modern medicinal chemistry. While experimental data for this specific compound is not extensively published, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a comprehensive technical overview.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis, including handling, reaction setup, and purification.
Core Structural and Physical Data
| Property | Value | Source |
| CAS Number | 1227494-49-6 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Not specified (typically a solid at room temperature) | Inferred |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available (expected to be soluble in common organic solvents) | Inferred |
| Storage Conditions | 2-8°C, under inert atmosphere | Supplier recommendation |
Spectroscopic Signature (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region. The two pyridine protons will likely appear as singlets due to the substitution pattern. The methoxy and methyl protons will also be singlets.
-
δ ~ 7.8-8.2 ppm (s, 1H, H-6)
-
δ ~ 6.7-7.0 ppm (s, 1H, H-3)
-
δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)
-
δ ~ 2.2-2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will reflect the five aromatic carbons and the two aliphatic carbons. The carbon attached to the methoxy group will be significantly downfield, while the brominated carbon will also be deshielded.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Manufacturing
A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. While a specific, validated protocol for this compound is not published, a logical synthetic pathway can be proposed based on established pyridine chemistry. A plausible approach involves the construction of the substituted pyridine ring followed by targeted bromination.
Proposed Synthetic Workflow
A potential synthetic route could commence from a suitably substituted aminopyridine, leveraging diazotization followed by bromination (Sandmeyer-type reaction) or direct electrophilic bromination of a pre-functionalized pyridine ring.
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The C-Br bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position. This is a cornerstone reaction for building molecular complexity.[3]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 4-amino-2-methoxy-5-methylpyridine derivatives, which are common motifs in bioactive molecules.
-
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, yields 4-alkynylpyridine derivatives, which can serve as precursors for further functionalization.
-
Heck and Stille Couplings: These reactions offer additional avenues for C-C bond formation with alkenes and organostannanes, respectively.
Nucleophilic Aromatic Substitution (SₙAr)
Although less common for 4-halopyridines compared to 2- or 6-halopyridines, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.
Conceptual Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets. While direct applications of this specific molecule are not widely reported, its utility can be inferred from the roles of similar substituted pyridines in drug development.[4]
-
Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling allows for the exploration of the kinase active site to enhance potency and selectivity.
-
GPCR Modulators: Substituted pyridines are frequently found in ligands for G-protein coupled receptors. The modular nature of synthesis using this compound enables the rapid generation of libraries for screening against these important drug targets.
-
Other Therapeutic Areas: The versatility of the pyridine core extends to antivirals, anti-inflammatories, and central nervous system agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of this compound are essential for safety and to ensure its integrity.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to prevent degradation.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic placement of functional groups allows for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its known properties and its significant potential in the field of drug discovery and medicinal chemistry, based on established principles and data from closely related analogues. As research progresses, the applications of this and similar substituted pyridines are expected to expand, further solidifying their importance in the development of novel therapeutics.
References
-
PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]
-
PubChem. 5-Bromo-4-methoxy-2-methylpyridine Safety and Hazards. [Link]
-
ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
American Elements. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]
Sources
4-Bromo-2-methoxy-5-methylpyridine CAS number 1227494-49-6
An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-methylpyridine (CAS: 1227494-49-6) for Advanced Research and Development
Foreword by the Senior Application Scientist
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and versatile functionalization potential make it a "privileged scaffold" in the design of novel bioactive molecules.[3] Within this vast chemical space, polysubstituted pyridines offer the nuanced control over stereoelectronics and vectoral positioning of functional groups required for precise target engagement.
This guide focuses on a specific, yet highly valuable, building block: This compound . While specific literature on this compound (CAS No. 1227494-49-6) is emergent, its structural motifs—a strategically placed bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl group for steric and electronic modulation—position it as a powerful intermediate for the synthesis of complex molecular architectures.
This document moves beyond a simple recitation of data. It is crafted from the perspective of a seasoned application scientist, aiming to provide not just the "what" but the "why." We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and its strategic application in the context of contemporary drug discovery. Every protocol and piece of data is presented within a self-validating framework, grounded in the established principles of physical organic and synthetic chemistry, and supported by authoritative references from the broader field of pyridine chemistry.
Core Compound Profile: Physicochemical and Spectroscopic Characterization
This compound is a solid at room temperature, necessitating appropriate handling and storage to ensure its stability and purity.[4]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.
| Property | Value | Source |
| CAS Number | 1227494-49-6 | [4] |
| Molecular Formula | C₇H₈BrNO | [4] |
| Molecular Weight | 202.05 g/mol | [4] |
| Appearance | Solid (predicted) | General Observation |
| Storage | Inert atmosphere, 2-8°C | Supplier Data |
Structural Representation
The molecular structure provides the foundational context for understanding the compound's reactivity.
Caption: Molecular Structure of this compound.
Spectroscopic Signature (Predicted)
While experimental spectra for this specific molecule are not widely published, we can predict its characteristic spectroscopic data based on established principles and data from analogous structures.[5][6] This predicted data is invaluable for reaction monitoring and product confirmation.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OCH₃ | δ 3.9-4.1 ppm (s, 3H) | Methoxy group at C2, deshielded by the aromatic ring and nitrogen. |
| Pyridine-H | δ 7.8-8.0 ppm (s, 1H) | Aromatic proton at C6, adjacent to the nitrogen atom. | |
| Pyridine-H | δ 6.7-6.9 ppm (s, 1H) | Aromatic proton at C3. | |
| -CH₃ | δ 2.2-2.4 ppm (s, 3H) | Methyl group on the aromatic ring. | |
| ¹³C NMR | C-Br | δ 115-120 ppm | Carbon bearing the bromine atom. |
| C-O | δ 162-165 ppm | Carbon attached to the methoxy group (C2). | |
| Pyridine Cs | δ 110-150 ppm | Remaining aromatic carbons. | |
| -OCH₃ | δ 53-56 ppm | Methoxy carbon. | |
| -CH₃ | δ 15-18 ppm | Methyl carbon. | |
| FT-IR | C-H (Aromatic) | 3050-3150 cm⁻¹ | Stretching vibrations of C-H bonds on the pyridine ring. |
| C-H (Aliphatic) | 2850-3000 cm⁻¹ | Stretching vibrations of C-H bonds in methyl and methoxy groups. | |
| C=N, C=C | 1450-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-O (Ether) | 1200-1250 cm⁻¹ (asymmetric), 1020-1070 cm⁻¹ (symmetric) | C-O-C stretching of the methoxy group. | |
| C-Br | 550-650 cm⁻¹ | Carbon-bromine stretching vibration. |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical approach involves the construction of the substituted pyridine ring followed by targeted functionalization. A plausible retrosynthesis is outlined below, starting from a commercially available precursor.
Caption: Proposed retrosynthetic pathway for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet scientifically grounded, procedure. Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
-
Rationale: The introduction of a hydroxyl group at the 2-position provides a handle for subsequent methoxylation and activates the ring for electrophilic substitution. This transformation can be achieved from a precursor like 2-amino-5-methylpyridine via a diazotization-hydrolysis sequence.
-
Procedure:
-
To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine (1.0 eq) in aqueous sulfuric acid (e.g., 2 M), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Gently warm the solution to 50-60 °C and maintain until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with cold water, and dry to yield 2-hydroxy-5-methylpyridine.
-
Step 2: Synthesis of 4-Bromo-2-hydroxy-5-methylpyridine
-
Rationale: The hydroxyl group at C2 is an ortho, para-director. Bromination is expected to occur at the activated C4 position.
-
Procedure:
-
Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
-
Step 3: Synthesis of this compound
-
Rationale: O-alkylation of the pyridone tautomer of 2-hydroxypyridine is a standard method to introduce a methoxy group. A strong base is required to deprotonate the hydroxyl group.
-
Procedure:
-
In an anhydrous solvent (e.g., DMF or THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 4-bromo-2-hydroxy-5-methylpyridine (1.0 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture until hydrogen evolution stops.
-
Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate. Purify the final product by column chromatography.
-
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the versatile reactivity of its C-Br bond, making it an ideal substrate for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[9][10]
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, the bromine at the electron-deficient 4-position can be displaced by strong nucleophiles. This reactivity is influenced by the electronic nature of the pyridine ring.[11]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Chemical Space
The C(sp²)-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[9]
Caption: Synthetic utility in cross-coupling reactions.
Focus: The Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[12]
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).
-
Reaction: Heat the mixture to a temperature between 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting biaryl product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a versatile building block for creating libraries of drug-like molecules. The ability to introduce diverse substituents at the 4-position via cross-coupling allows for systematic exploration of Structure-Activity Relationships (SAR).[1][13]
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. By coupling various aryl and heteroaryl groups, novel inhibitors targeting kinases in oncology and inflammatory diseases can be synthesized.[14]
-
GPCR Modulators: Substituted pyridines are prevalent in ligands for G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents: The pyridine scaffold is found in numerous compounds with antimicrobial and antiviral properties.[2][15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1227494-49-6 is not widely available, a comprehensive safety profile can be constructed based on data for structurally related brominated and methoxylated pyridines.[3][16][17][18]
-
Hazard Statements (Expected):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4]
-
Conclusion
This compound represents a synthetically versatile and valuable building block for researchers in drug discovery and materials science. Its true potential is unlocked through an understanding of its reactivity, particularly in modern cross-coupling methodologies. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and application. As with any specialized reagent, the creativity and expertise of the bench scientist will ultimately determine the novel and impactful discoveries it enables.
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The Strategic Intermediate: A Technical Guide to 4-Bromo-2-methoxy-5-methylpyridine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridine Scaffold in Modern Medicinal Chemistry
The pyridine ring is a cornerstone of contemporary drug design, present in a significant number of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this important class of heterocycles, 4-Bromo-2-methoxy-5-methylpyridine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the molecular structure, synthesis, characterization, and applications of this compound. It is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in the synthesis of novel therapeutic agents.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine with the chemical formula C₇H₈BrNO.[3] The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| CAS Number | 1227494-49-6 | [3] |
| SMILES | CC1=CN=C(C=C1Br)OC | [3] |
The bromine atom at the 4-position serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl or heteroaryl moieties.[4][5] The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties of the ring and can influence the binding of the final molecule to its biological target through steric and hydrophobic interactions.
Synthesis of this compound: A Strategic Approach
Hypothetical Synthetic Pathway
A logical synthetic approach would commence with the bromination of 2-methoxy-5-methylpyridine. The electron-donating nature of the methoxy and methyl groups would activate the pyridine ring towards electrophilic substitution.
Caption: Hypothetical synthetic pathway to this compound.
Exemplary Experimental Protocol (Adapted from related pyridine syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar brominated pyridines and should be optimized for the specific substrate.
Objective: To synthesize this compound via electrophilic bromination of 2-methoxy-5-methylpyridine.
Materials:
-
2-methoxy-5-methylpyridine
-
N-Bromosuccinimide (NBS) or another suitable brominating agent
-
Sulfuric acid or other appropriate solvent/catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in DCM) to the cooled pyridine solution. The reaction temperature should be carefully monitored and maintained.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimentally validated spectra for this specific compound were not found in the search results, predicted data based on the analysis of structurally similar compounds can provide a useful reference.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and methoxy groups. The chemical shifts and coupling constants will be indicative of their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Br) and the overall electronic distribution in the aromatic ring.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 8.1 | H-6 |
| ~ 6.8 | H-3 |
| ~ 3.9 | -OCH₃ |
| ~ 2.3 | -CH₃ |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C-2 |
| ~ 150 | C-6 |
| ~ 140 | C-4 |
| ~ 125 | C-5 |
| ~ 110 | C-3 |
| ~ 53 | -OCH₃ |
| ~ 17 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1250-1000 | C-O stretching (methoxy) |
| Below 800 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Applications in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
Substituted pyridines are integral components of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas.[7][8][9] The pyridine core often serves as a scaffold that can be elaborated to achieve high-affinity binding to the ATP-binding site of kinases.
While specific examples of approved drugs derived from this compound were not identified in the search results, its structure makes it an ideal starting material for the synthesis of kinase inhibitors through reactions like the Suzuki-Miyaura cross-coupling.
Caption: General workflow for the application of this compound in the synthesis of kinase inhibitors.
The Suzuki-Miyaura Cross-Coupling Reaction: A Key Transformation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[5] In the context of synthesizing kinase inhibitors, it allows for the coupling of the this compound core with a variety of aryl and heteroaryl boronic acids, enabling the exploration of structure-activity relationships (SAR).
Exemplary Protocol for Suzuki-Miyaura Coupling:
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas several times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Conclusion: A Building Block of Strategic Importance
This compound represents a strategically important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-defined substitution pattern provides a versatile platform for the introduction of diverse functionalities, particularly through robust and reliable cross-coupling methodologies. While detailed, peer-reviewed literature specifically focused on this compound is emerging, its structural motifs are present in numerous patented and researched compounds, underscoring its potential in the development of novel kinase inhibitors and other therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and application of this promising building block in the advancement of medicinal chemistry.
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- Fluoromart. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Accessed January 15, 2026.
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4-Bromo-2-methoxy-5-methylpyridine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methoxy-5-methylpyridine
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the core spectroscopic techniques used to characterize the molecular structure of this compound (C₇H₈BrNO), a substituted pyridine derivative relevant in medicinal chemistry and materials science. As direct experimental data for this specific compound is not broadly published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach is designed to guide researchers in acquiring and interpreting their own experimental data with a high degree of confidence.
The methodologies described herein are grounded in fundamental spectroscopic theory and reflect standard laboratory practices, ensuring a self-validating system for structural elucidation.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—a pyridine ring bearing an electron-withdrawing bromine atom and electron-donating methoxy and methyl groups—give rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these substituents is critical for the accurate interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The workflow for a comprehensive analysis logically proceeds from non-destructive techniques that probe the molecular framework (NMR, IR) to a destructive technique that confirms molecular weight and reveals fragmentation patterns (MS).
Caption: Logical workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework. For pyridine derivatives, the electronegative nitrogen atom significantly influences the chemical shifts of ring protons and carbons, causing them to resonate downfield compared to benzene analogues.[1]
¹H NMR Spectroscopy
Principles & Interpretation
The ¹H NMR spectrum will reveal two signals in the aromatic region corresponding to the protons at the C3 and C6 positions, and two signals in the aliphatic region for the methoxy and methyl protons.
-
Aromatic Protons: The proton at C6 (H-6) is adjacent to the electron-withdrawing nitrogen atom, causing it to be the most deshielded and appear furthest downfield.[2] The proton at C3 (H-3) will appear further upfield. Due to their spatial separation, no significant proton-proton coupling is expected between H-3 and H-6.
-
Substituent Protons: The methoxy (-OCH₃) protons are deshielded by the adjacent oxygen atom. The methyl (-CH₃) protons attached directly to the ring will appear further upfield. Both are expected to be singlets as there are no adjacent protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-6 | ~8.0 - 8.2 | Singlet (s) |
| H-3 | ~7.4 - 7.6 | Singlet (s) |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) |
¹³C NMR Spectroscopy
Principles & Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton.[1] The spectrum for this compound is expected to show seven distinct signals: five for the aromatic carbons and two for the substituent carbons.
-
Ring Carbons: Carbons adjacent to the nitrogen (C2 and C6) are the most deshielded. The carbon atom bonded to the bromine (C4) will have its signal shifted due to the halogen's electronegativity. Carbons bonded to the methoxy (C2) and methyl (C5) groups will also experience shifts.
-
Substituent Carbons: The methoxy carbon (-OCH₃) will appear in the typical range for ether carbons, while the methyl carbon (-CH₃) will be the most upfield signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (-OCH₃) | ~160 - 164 |
| C6 | ~145 - 149 |
| C4 (-Br) | ~138 - 142 |
| C5 (-CH₃) | ~128 - 132 |
| C3 | ~118 - 122 |
| -OCH₃ | ~53 - 56 |
| -CH₃ | ~16 - 19 |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.[1] A spectral width of ~220 ppm is standard.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Principles & Interpretation
IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and substituent groups.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[3][4]
-
Aliphatic C-H Stretch: The C-H bonds of the methoxy and methyl groups will show stretching absorptions just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: Aromatic rings exhibit a series of characteristic absorptions in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.[5][6]
-
C-O Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band.
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.[3]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3000 - 3100 | Weak | Aromatic C-H Stretch |
| 2850 - 2980 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| 1550 - 1600 | Medium | Aromatic C=C and C=N Ring Stretch |
| 1450 - 1500 | Medium | Aromatic C=C and C=N Ring Stretch |
| 1200 - 1280 | Strong | Aryl-O Stretch (Asymmetric) |
| 1000 - 1050 | Strong | Aryl-O Stretch (Symmetric) |
| 550 - 650 | Medium | C-Br Stretch |
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain a high-quality infrared spectrum to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principles & Interpretation
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[7] For this compound, two key features are expected:
-
Nitrogen Rule: The molecule has one nitrogen atom, so its nominal molecular weight is an odd number (201). The molecular ion (M⁺˙) peak will therefore have an odd m/z value.
-
Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] Therefore, any fragment containing bromine will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool.[9]
The molecular ion (m/z 201/203) is expected to undergo fragmentation through the loss of stable radicals or neutral molecules.
Caption: Predicted major fragmentation pathways for this compound.
Predicted Mass Spectrum Data (EI)
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| 201 / 203 | Medium | [M]⁺˙, Molecular ion (⁷⁹Br / ⁸¹Br) |
| 186 / 188 | Strong | [M - •CH₃]⁺, Loss of a methyl radical |
| 170 / 172 | Medium | [M - •OCH₃]⁺, Loss of a methoxy radical |
| 122 | High (Base Peak) | [M - •Br]⁺, Loss of a bromine radical |
Experimental Protocol for Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector: Set to 250°C in split mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the compound's peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum corresponding to that peak.
-
Analyze the spectrum to identify the molecular ion peak (M⁺˙) with its characteristic Br isotopic pattern and the major fragment ions.[10]
-
References
- BenchChem. (2025).
- University of California, Los Angeles. (n.d.).
- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Blog.
- McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.
- McMurry, J. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- LibreTexts. (2024).
- YouTube. (2021).
- BenchChem. (2025).
- LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- HSC Chemistry. (n.d.).
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxy-5-methylpyridine
This guide provides a comprehensive overview of the essential handling and safety precautions for 4-Bromo-2-methoxy-5-methylpyridine (CAS No. 1227494-49-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data and expert protocols to ensure the safe and effective use of this versatile chemical intermediate. Given the limited specific toxicological data for this compound, this guide establishes a framework of best practices derived from data on structurally related pyridine derivatives.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative.[1] Such compounds are valuable in medicinal chemistry and organic synthesis due to their utility as building blocks for more complex molecules.[3][4][5] The presence of a bromine atom, a methoxy group, and a methyl group on the pyridine ring offers multiple sites for chemical modification.[3][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1227494-49-6 | [1][2][6] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2][6] |
| Purity | Typically ≥96% | [6] |
| Appearance | Not explicitly stated, likely a solid or liquid | N/A |
| Storage | Recommended at 2-8°C, under an inert atmosphere, and protected from light | [7] |
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9][10]
The brominated nature of the compound also warrants caution. Some brominated compounds are linked to adverse health effects, including endocrine disruption.[11] Although the toxicity of many brominated flame retardants is considered low, prolonged exposure to even small doses may lead to health issues.[12]
Logical Framework for Risk Assessment
A systematic approach to risk assessment is crucial before handling this compound. The following diagram outlines a decision-making workflow to mitigate potential hazards.
Caption: A workflow for assessing and mitigating risks associated with handling research chemicals.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to safety protocols is mandatory. All operations involving this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][13]
Engineering Controls
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to control exposure to vapors or dust.[14][15]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[15]
-
Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[16][17]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[16]
Experimental Protocols: Handling and Use
The following protocols are designed to ensure the safe execution of experiments involving this compound.
Protocol 1: Weighing and Dispensing
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Grounding: To prevent static discharge, which can be an ignition source with fine powders or flammable solvents, ground and bond all containers and receiving equipment.[14][19]
-
Dispensing: Use spark-free tools for transferring the solid.[14][19] If in solution, use a calibrated syringe or pipette.
-
Containment: Perform all transfers over a tray or secondary containment to catch any spills.
-
Sealing: Keep the container tightly sealed when not in use to prevent atmospheric moisture absorption and potential degradation.[8]
Protocol 2: Spill Response
-
Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Shut off all potential ignition sources.[10]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite.[13][19] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[20]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.[15]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Table 2: Storage and Disposal Guidelines
| Aspect | Guideline | Rationale |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][14][15] The container should be tightly closed.[8][13] | Prevents degradation and reduces fire risk. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[13][20] | Avoids potentially hazardous chemical reactions. |
| Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[10][13] Do not pour down the drain.[15] | Protects the environment and ensures regulatory compliance. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][20]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][20]
Conclusion
This compound is a valuable research chemical. While specific hazard data is limited, a precautionary approach based on the known risks of similar pyridine derivatives is essential for ensuring laboratory safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work.
References
-
Koszelewski, D., et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health. [Link]
-
PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]
-
PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]
-
RTI International. Brominated Flame Retardants – A Question of Safety. [Link]
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- 5. nbinno.com [nbinno.com]
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- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Brominated Flame Retardants & Toxicity | RTI [rti.org]
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- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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physical properties of 4-Bromo-2-methoxy-5-methylpyridine
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Molecular Overview and Identification
This compound is a halogenated and substituted pyridine derivative. Pyridine rings are fundamental scaffolds in medicinal chemistry and materials science, and the specific functionalization—a bromine atom, a methoxy group, and a methyl group—provides distinct electronic and steric properties that make it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.
Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting. These properties govern critical experimental parameters, including choice of solvent, reaction temperature, purification strategy, and storage conditions.
Compound Identification:
Section 2: Core Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, we can compile its fundamental computed properties and draw empirical context from closely related isomers. The following table summarizes the core data for the target compound and provides experimental data for a structural isomer, 5-Bromo-2-methoxy-4-methylpyridine, for comparative purposes.
| Property | Value for this compound | Value for Isomer: 5-Bromo-2-methoxy-4-methylpyridine | Significance in Research & Development |
| Molecular Weight | 202.05 g/mol [2] | 202.05 g/mol [3] | Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |
| Appearance | Not specified, likely a solid[4] | Solid (usually)[4] | The physical state at room temperature is the first indicator for handling and weighing procedures. |
| Melting Point | Data not available | 33-37°C (lit.)[3] | A critical indicator of purity. A sharp melting range suggests high purity, while a broad range can indicate impurities. |
| Boiling Point | Data not available | 229.6 ± 35.0 °C (Predicted)[3] | Important for purification by distillation, though often performed under vacuum for compounds of this molecular weight to prevent decomposition. |
| Density | Data not available | 1.45 g/mL (Predicted)[3] | Useful for volume-to-mass conversions and in solvent-based separation techniques. |
| Solubility | Data not available | Data not available | Dictates the choice of appropriate solvents for reactions, extractions, and chromatographic purification. Halogenated pyridines typically show good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Flash Point | Data not available | 225°F (107.2°C)[3] | A key safety parameter indicating the lowest temperature at which vapors can ignite. |
Section 3: Spectroscopic Profile (Anticipated)
While specific spectra for this compound are not available in the cited literature, a predicted spectroscopic profile is crucial for researchers to confirm its identity upon synthesis or purchase.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methoxy and methyl groups. We would anticipate two singlets in the aromatic region (due to the substitution pattern) and two singlets in the aliphatic region (one for the -OCH₃ group around 3.9-4.1 ppm and one for the -CH₃ group around 2.2-2.4 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached bromine and oxygen atoms and their position on the ring.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approx. 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom.
Section 4: Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for this compound. However, data from related brominated pyridine compounds provide authoritative guidance for safe handling.[5][6][7]
Hazard Identification (Inferred from related compounds):
Recommended Handling & Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][8]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8][9]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[5]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator.[8][9]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[8]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Section 5: Experimental Workflow: Synthesis and Characterization
The synthesis of substituted pyridines often involves multi-step sequences. While a specific protocol for this exact isomer is not detailed in the search results, a general workflow for the synthesis, purification, and characterization of a similar compound can be illustrated. This process highlights the practical application of the physical properties discussed.
Caption: General experimental workflow for the synthesis and validation of a substituted pyridine.
This workflow demonstrates the causality behind experimental choices. For instance, the solubility properties of the target compound directly inform the selection of solvents for the liquid-liquid extraction and the mobile phase for column chromatography. The expected melting point and spectroscopic data provide the benchmarks against which the final product's purity and identity are confirmed.
Section 6: Conclusion
This compound is a valuable chemical intermediate whose utility in research and development is predicated on a thorough understanding of its physical properties. While comprehensive experimental data for this specific isomer remains sparse, knowledge of its core molecular characteristics, combined with empirical data from related compounds and established safety protocols for the chemical class, provides a robust framework for its safe and effective handling. The successful synthesis, purification, and application of this and similar molecules depend on the careful application of these fundamental physicochemical principles.
Section 7: References
-
Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Retrieved from
-
He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Supporting Information. Retrieved from
-
BLD Pharm. (n.d.). This compound | 1227494-49-6. Retrieved from
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from
-
ChemBK. (2024). 5-BroMo-2-Methoxy-4-Methylpyridine. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
TCI AMERICA. (2018). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (2021). SAFETY DATA SHEET. Retrieved from
-
Biosynth. (n.d.). This compound | 1227494-49-6. Retrieved from
-
Pipzine Chemicals. (n.d.). 5-Bromo-2-Methoxy-4-Methylpyridine | CAS 884494-65-1. Retrieved from
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- 9. echemi.com [echemi.com]
The Strategic Utility of 4-Bromo-2-methoxy-5-methylpyridine: A Technical Guide to its Reactivity Profile
Introduction: A Versatile Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, 4-Bromo-2-methoxy-5-methylpyridine has emerged as a key intermediate, offering a synthetically versatile platform for the construction of complex molecular architectures. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group on a pyridine core provides a nuanced reactivity profile. This guide offers an in-depth exploration of the chemical behavior of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and actionable protocols for its effective utilization. The strategic positioning of the bromine atom at the 4-position, activated by the inherent electron-deficient nature of the pyridine ring, makes it an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions.
Core Reactivity: A Triptych of Transformative Chemistries
The synthetic utility of this compound is primarily anchored in three classes of reactions: palladium-catalyzed cross-coupling for carbon-carbon and carbon-nitrogen bond formation, and metal-halogen exchange for the generation of potent nucleophiles. The interplay of the methoxy and methyl substituents electronically and sterically influences the outcomes of these transformations, a crucial aspect for rational reaction design.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, enabling the introduction of a wide array of aryl and heteroaryl moieties.[1][2] The electron-donating methoxy and methyl groups can influence the electron density of the pyridine ring, which in turn can affect the rate of oxidative addition to the palladium(0) catalyst.[1]
Mechanistic Rationale: The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine. This is followed by transmetalation with a boronic acid or ester, a step facilitated by a base. The final reductive elimination step yields the desired biaryl product and regenerates the active palladium(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[1]
Representative Suzuki-Miyaura Coupling Conditions:
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | High |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ (3) | Toluene | 110 | High |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[3][4] this compound is a suitable substrate for this reaction, allowing for the introduction of a diverse range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine.[3] A base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the desired arylamine and regenerate the palladium(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for high catalytic activity.[3]
Representative Buchwald-Hartwig Amination Conditions:
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100-110 | High |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | High |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | High |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon)
-
Schlenk tube or sealed reaction vial
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Metal-Halogen Exchange: Generating Potent Organometallic Intermediates
Metal-halogen exchange offers a powerful alternative for the functionalization of this compound, particularly for the introduction of carbon-based electrophiles that are not amenable to cross-coupling reactions.[5][6] This reaction typically involves the treatment of the bromopyridine with a strong organolithium base at low temperatures.
Mechanistic Rationale: The reaction proceeds via a four-centered transition state, where the lithium atom of the organolithium reagent coordinates to the bromine atom, facilitating the exchange.[6] The rate of exchange is generally fast at low temperatures, often outcompeting side reactions such as nucleophilic attack on the pyridine ring. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles. The presence of the 2-methoxy group may influence the regioselectivity of the exchange and the stability of the resulting organolithium species.
Representative Metal-Halogen Exchange and Trapping Conditions:
| Organolithium Reagent | Electrophile | Solvent | Temp. (°C) |
| n-Butyllithium | N,N-Dimethylformamide (DMF) | THF | -78 |
| sec-Butyllithium | Acetone | Diethyl ether | -78 |
| tert-Butyllithium | Carbon dioxide (dry ice) | THF | -78 |
Experimental Protocol: Lithiation and Formylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
N,N-Dimethylformamide (DMF) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 30-60 minutes.
-
Add anhydrous DMF dropwise via syringe, again maintaining the temperature below -70°C.
-
Stir at -78°C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Flow of Metal-Halogen Exchange and Electrophilic Quench:
Caption: Key steps in a metal-halogen exchange followed by electrophilic trapping.
Applications in Medicinal Chemistry
The functionalized pyridines derived from this compound are prevalent scaffolds in a variety of biologically active molecules. The ability to readily install diverse substituents at the 4-position via the reactions outlined above makes this building block particularly valuable in the synthesis of kinase inhibitors, where precise interactions with the enzyme's active site are required for potency and selectivity.[7] For instance, the synthesis of certain protein kinase inhibitors has utilized intermediates with a similar substitution pattern to this compound, highlighting the importance of this structural motif in the development of novel therapeutics.[8][9]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing reliable and efficient pathways to a wide array of functionalized pyridine derivatives. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions, as detailed in this guide, are essential for harnessing the full synthetic potential of this important intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
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Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
- Compounds and compositions as protein kinase inhibitors. (2016). US9314464B2. Google Patents.
-
Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016). Molecules, 21(11), 1543. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). US6534524B1. Google Patents.
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2004). Journal of Student Scholarship, TCNJ. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1988). Proc. Indian Acad. Sci. (Chem. Sci.), 100(2-3), 205-215. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). US20060116519A1. Google Patents.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 710. Retrieved from [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc, 2021(5), 57-72. Retrieved from [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology, 11(22), 7354-7363. Retrieved from [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2018). New Journal of Chemistry, 42(1), 353-364. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules, 24(18), 3298. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. Retrieved from [Link]
-
C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. (2022). ChemRxiv. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules, 23(11), 2909. Retrieved from [Link]
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A Technical Guide to 4-Bromo-2-methoxy-5-methylpyridine for Advanced Research
This guide provides an in-depth technical overview of 4-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its chemical properties, commercial availability, safe handling, and strategic applications, particularly in the synthesis of bioactive molecules.
Core Molecular Properties and Significance
This compound (CAS No. 1227494-49-6) is a substituted pyridine derivative with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1] Its structure, featuring a pyridine ring strategically functionalized with a bromine atom, a methoxy group, and a methyl group, makes it a versatile intermediate in organic synthesis.
The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The substituents on this particular derivative offer a unique combination of reactivity and steric/electronic influence:
-
The Bromine Atom (C4): Serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling the systematic exploration of chemical space to optimize biological activity.[3]
-
The Methoxy Group (C2): As an electron-donating group, it influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the bromine atom and the overall molecular conformation.
-
The Methyl Group (C5): Provides a lipophilic character and can engage in hydrophobic interactions within biological targets, influencing binding affinity and pharmacokinetic properties.
This strategic arrangement of functional groups makes this compound a valuable starting material for constructing complex molecular architectures with desired biological or material properties.
Commercial Availability and Procurement
This compound is available from several reputable chemical suppliers, primarily for research and development purposes. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times. Below is a comparative summary of prominent commercial suppliers.
| Supplier | CAS Number | Purity/Specification | Typical Quantities | Intended Use |
| BLD Pharm | 1227494-49-6 | ≥97% | Gram to multi-gram scale | Research Use Only |
| Biosynth | 1227494-49-6 | Not specified | Custom quantities | Pharmaceutical testing |
| Chemtroncia (ChemScene) | 1227494-49-6 | Not specified | Not specified | Laboratory chemicals |
| Fluorochem | 1227494-49-6 | 96% | Milligram to gram scale | Lab use only |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[4]
Hazard Identification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Synthetic Utility and Experimental Protocols
The primary synthetic application of this compound lies in its use as a substrate in cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.
Conceptual Synthetic Pathway
A general approach to synthesizing more complex molecules from this compound involves the palladium-catalyzed coupling with a suitable boronic acid or boronate ester. This reaction is fundamental in the construction of biaryl structures, which are common motifs in kinase inhibitors.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative. This protocol is based on established methodologies for similar substrates and should be optimized for specific reaction partners.[7][8][9]
Objective: To synthesize a 4-aryl-2-methoxy-5-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
Substituted pyridines are a cornerstone in the development of kinase inhibitors, a class of targeted therapies for cancer and inflammatory diseases.[2][10] The 2-aminopyridine moiety, which can be accessed from precursors like this compound, is known to interact with the hinge region of the ATP-binding site of many kinases.[11]
The bromine atom at the 4-position of our title compound allows for the introduction of various substituents that can occupy the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity. For instance, derivatives of structurally similar bromopyridines are utilized in the synthesis of inhibitors for key kinases such as p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK).[2][3]
Caption: Logical workflow for kinase inhibitor development.
The ability to strategically modify the this compound scaffold through reactions like the Suzuki coupling provides medicinal chemists with a powerful tool to fine-tune the structure-activity relationship (SAR) of their compounds, ultimately leading to the discovery of novel and effective therapeutics.
References
-
The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Mastering the Suzuki Coupling of 4-Bromo-2-methoxy-5-methylpyridine: Advanced Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction
4-Bromo-2-methoxy-5-methylpyridine is a highly valuable heterocyclic building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold is a common motif in a multitude of biologically active molecules. The strategic placement of the methoxy and methyl groups renders the pyridine ring electron-rich, influencing its reactivity, while the bromo substituent at the 4-position provides a versatile handle for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[1][2] This guide offers a comprehensive exploration of the Suzuki coupling reaction as applied to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic nuances, provide a rationale for the selection of catalysts and reagents, and present detailed, field-proven protocols designed to empower researchers to achieve high-yield, reproducible outcomes.
Mechanistic Considerations for an Electron-Rich Pyridine Substrate
The efficacy of a Suzuki-Miyaura coupling is governed by the seamless operation of a palladium-catalyzed cycle. While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—are universal, the specific electronic nature of this compound introduces key considerations.[2][3]
-
Oxidative Addition: This is often the rate-determining step. A Pd(0) species inserts into the carbon-bromine bond. The electron-donating effects of the 2-methoxy and 5-methyl groups increase electron density on the pyridine ring. This can make the C-Br bond stronger and the oxidative addition step more challenging compared to electron-deficient pyridines.[4] Consequently, the choice of a highly active catalyst system is paramount.
-
Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][5]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, thus closing the catalytic loop. Bulky, electron-rich ligands on the palladium center are known to accelerate this step.[6]
A significant challenge with pyridine-containing substrates is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium catalyst.[7][8] This can lead to catalyst inhibition or deactivation. The use of bulky ligands helps to mitigate this issue by sterically hindering the nitrogen's approach to the metal center.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling hinges on the judicious selection of four key components: the catalyst system, base, solvent, and temperature.
-
Catalyst & Ligand Selection : This is the most critical choice. For an electron-rich and potentially coordinating substrate like this compound, standard catalysts like Pd(PPh₃)₄ may provide only moderate yields.[9] More robust systems are highly recommended:
-
Buchwald Ligands : Bulky, electron-rich phosphine ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂ or as part of a pre-formed precatalyst, are exceptionally effective. They enhance the rates of both oxidative addition and reductive elimination, leading to higher efficiency and turnover numbers.[10]
-
N-Heterocyclic Carbene (NHC) Ligands : Palladium-NHC complexes, particularly PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, are highly active and stable.[10] They are excellent for challenging heteroaryl couplings and often allow for lower catalyst loadings and shorter reaction times.[11]
-
Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a reliable and versatile catalyst that often provides a good balance of reactivity and stability for a wide range of substrates.[8][12]
-
-
Choice of Base : The base activates the boronic acid. The choice depends on the lability of other functional groups and the reactivity of the coupling partners.
-
Potassium Carbonate (K₂CO₃) : A cost-effective and widely used base, typically with a solvent system containing water.[9][12] It is an excellent starting point for optimization.
-
Potassium Phosphate (K₃PO₄) : A stronger base that is often effective in more difficult couplings where K₂CO₃ is insufficient.[10][13]
-
Cesium Carbonate (Cs₂CO₃) : A strong base that can significantly enhance reaction rates, particularly with less reactive chlorides or hindered substrates.
-
-
Solvent System : A polar, often aqueous, solvent system is required to dissolve the base and facilitate the formation of the boronate "ate" complex.
-
1,4-Dioxane/Water or THF/Water : Classic and effective solvent mixtures, typically in ratios from 4:1 to 10:1.[12][13]
-
Toluene/Water : Another common biphasic system, particularly useful at higher temperatures.[9]
-
DMF or Acetonitrile : Can be used for substrates with poor solubility in other common solvents, but require careful degassing.
-
Data Presentation: Catalyst System Comparison
The following table provides representative data for the coupling of this compound with phenylboronic acid, illustrating the impact of different catalyst systems. Conditions are generalized and serve as a starting point for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Key Insight |
| Pd(PPh₃)₄ (3-5%) | Na₂CO₃ (2) | DME/H₂O | 90 | 12-18 | Moderate | Classic, cost-effective but may be sluggish for this substrate.[9] |
| Pd(dppf)Cl₂ (2-3%) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8-12 | Good to Excellent | A reliable and versatile workhorse catalyst.[8][12] |
| Pd(OAc)₂/SPhos (1-2%) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4-8 | Excellent | High activity due to the bulky, electron-rich Buchwald ligand.[10] |
| PEPPSI-IPr (0.5-1%) | Cs₂CO₃ (2) | t-AmylOH | 100 | 2-6 | Excellent | Superior activity from the NHC ligand, allowing for low catalyst loading.[10] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Purpose Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust and reliable starting point for most applications.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: High-Activity Suzuki Coupling using a Buchwald Precatalyst
This protocol is recommended for achieving high yields with lower catalyst loadings or for more challenging coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst to a dry Schlenk flask.
-
Inert Atmosphere: If not in a glovebox, seal the flask and immediately establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically faster; monitor progress after 2-4 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Workflow and Troubleshooting
Caption: Figure 2: General experimental workflow.
Even with optimized protocols, challenges can arise. Below is a guide to common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Switch to a more active catalyst system (e.g., Buchwald or NHC). 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the temperature to 110-120 °C. |
| Dehalogenation | Formation of palladium hydride species, which can reduce the C-Br bond. | Ensure a thoroughly inert atmosphere. Use high-purity reagents. A different ligand/catalyst system may be less prone to this side reaction. |
| Protodeboronation | The boronic acid is replaced by a proton before coupling can occur. | Minimize water content or switch to anhydrous conditions with a base like K₃PO₄. Use the boronic acid pinacol ester, which can be more stable. Avoid prolonged reaction times at high temperatures.[14] |
| Homocoupling of Boronic Acid | Inefficient transmetalation or catalyst turnover. | This often indicates a problem with the catalyst system. Try a different ligand or ensure the reaction is truly oxygen-free, as O₂ can promote homocoupling. |
References
-
Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Org. Process Res. Dev. Available at: [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Highlights in Science, Engineering and Technology. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. Available at: [Link]
-
2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. Available at: [Link]
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The Strategic Utility of 4-Bromo-2-methoxy-5-methylpyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutic agents.[2] Substituted pyridines, in particular, offer a versatile platform for chemists to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, 4-Bromo-2-methoxy-5-methylpyridine has emerged as a highly valuable and strategic building block, primarily for its utility in constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of highly substituted pyridine derivatives. The bromine atom at the 4-position serves as a convenient handle for introducing a wide array of aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern drug discovery for their broad substrate scope and functional group tolerance.[4]
A particularly significant application of this building block is in the synthesis of PIM kinase inhibitors . The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][5] Many potent PIM kinase inhibitors feature a substituted pyridine core, which often forms crucial interactions within the ATP-binding pocket of the enzyme.[6]
One notable example is the clinical candidate AZD1208 , a potent and selective pan-Pim kinase inhibitor that has entered Phase I clinical trials for acute myeloid leukemia (AML) and solid tumors.[1][5] While the precise, publicly disclosed synthesis of AZD1208 may vary, the core structure is amenable to synthesis using building blocks like this compound. A plausible synthetic strategy would involve a Suzuki coupling to introduce a key fragment, a strategy commonly employed for this class of inhibitors.
Key Synthetic Transformations: Protocols and Mechanistic Rationale
The true power of this compound is unlocked through its participation in cross-coupling reactions. Below are detailed protocols for two of the most impactful transformations, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between a halide (in this case, this compound) and an organoboron compound.[7]
Objective: To synthesize a 4-aryl-2-methoxy-5-methylpyridine derivative, a common core in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base: Crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligands on the palladium catalyst are critical for stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9]
Objective: To synthesize a 4-amino-2-methoxy-5-methylpyridine derivative, another key pharmacophore in medicinal chemistry.
Materials:
-
This compound
-
Amine (e.g., aniline or a substituted aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine (1.2 equiv.).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: These are crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle. They also help prevent catalyst decomposition.[9]
-
Strong, Non-nucleophilic Base: Required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.
-
Anhydrous Conditions: Water can hydrolyze the active catalyst and some of the reagents, leading to lower yields.
Quantitative Data Summary
The efficiency of cross-coupling reactions with this compound is highly dependent on the specific coupling partners and reaction conditions. The following table provides representative data for Suzuki-Miyaura couplings with similar bromopyridine substrates.
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-dioxane/H₂O | 120 (microwave) | 81 | [10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | ~90 | [11] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~75 | Adapted from[12] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) (5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | ~85 | Adapted from[13] |
Visualizing Synthetic Pathways and Workflows
To better illustrate the strategic importance of this compound, the following diagrams outline a key synthetic pathway and a typical experimental workflow.
Caption: Plausible synthetic route to a PIM kinase inhibitor core.
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Sonogashira Coupling of 4-Bromo-2-methoxy-5-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to 4-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into troubleshooting and optimization strategies.
Introduction to the Sonogashira Coupling
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become an indispensable tool for the construction of arylethynes and conjugated enynes.[4] The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[2][5] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is crucial for the activation of the terminal alkyne.[1][6] The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[7]
The subject of this guide, this compound, is a valuable scaffold in medicinal chemistry. The ability to introduce a diverse range of alkyne-containing fragments via the Sonogashira coupling opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.[1][8]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst.[1][3]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation and Copper Acetylide Formation: In the presence of the amine base, the terminal alkyne is deprotonated, leading to the formation of a copper acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[6]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalysts.
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Reaction Setup and Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent followed by the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically between 40-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reactivity of aryl bromides may necessitate heating to achieve a reasonable reaction rate.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Optimization and Troubleshooting
While the Sonogashira coupling is a robust reaction, certain challenges can arise. Below is a summary of common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use fresh, high-quality palladium and copper catalysts. Consider pre-catalyst activation if necessary. |
| Low reaction temperature | For aryl bromides, heating is often required. Incrementally increase the temperature (e.g., to 60-80 °C).[9] | |
| Inefficient base | Ensure the amine base is dry and of high purity. Consider using a stronger base like DBU in some cases. | |
| Poor solvent choice | Solvents like THF can sometimes promote the formation of palladium black.[10] Consider switching to DMF or toluene. | |
| Glaser Homocoupling of Alkyne | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.[7] |
| High copper catalyst loading | Reduce the amount of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be advantageous.[7] | |
| Formation of Palladium Black | Catalyst decomposition | This can be caused by impurities, high temperatures, or an inappropriate solvent.[7] Use high-purity reagents and consider a more stable palladium pre-catalyst. |
| Difficulty in Purification | Residual catalyst | Proper workup, including filtration through celite, is crucial. |
| Formation of byproducts | Optimize reaction conditions (temperature, reaction time, catalyst loading) to minimize side reactions. |
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound, providing a versatile route to a wide array of potentially bioactive molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably achieve high yields of the desired products. The protocol and troubleshooting guide presented herein serve as a valuable resource for the successful application of this important cross-coupling reaction in a research and drug development setting.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
YouTube. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
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- 10. reddit.com [reddit.com]
The Versatile Pyridine Core: Application Notes for 4-Bromo-2-methoxy-5-methylpyridine in the Synthesis of Bioactive Compounds
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, pyridine derivatives are indispensable building blocks for the construction of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] Among these, 4-Bromo-2-methoxy-5-methylpyridine emerges as a particularly valuable intermediate due to its unique substitution pattern, which offers a versatile platform for molecular elaboration. The strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a lipophilic methyl group provides chemists with precise control over subsequent chemical transformations.
This guide provides an in-depth exploration of this compound as a key starting material for the synthesis of bioactive compounds. We will delve into its reactivity profile and present detailed, field-proven protocols for its application in cornerstone reactions of modern drug discovery, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices will be explained to empower researchers to not only replicate but also adapt these methods for their specific synthetic targets.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of its substituents on the electron-deficient pyridine ring. The bromine atom at the C4 position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. The 2-methoxy group, being an electron-donating substituent, and the 5-methyl group can influence the electronic properties and steric interactions of the molecule, thereby modulating its reactivity and the properties of the resulting derivatives, such as solubility.[1]
| Property | Value | Source |
| CAS Number | 1227494-49-6 | [2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| SMILES | CC1=CN=C(C=C1Br)OC | [2] |
Core Applications in Bioactive Compound Synthesis
The primary utility of this compound in drug discovery lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which form the backbone of many complex bioactive molecules.
Application in Kinase Inhibitor Scaffolds
The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[3] Derivatives of bromopyridines are frequently used to synthesize potent inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.[3][4] By utilizing this compound in cross-coupling reactions, medicinal chemists can generate libraries of substituted pyridines to probe the structure-activity relationships of novel kinase inhibitors. For instance, Suzuki-Miyaura coupling can introduce various aryl and heteroaryl moieties that can occupy the ATP-binding pocket of kinases like p38 MAP kinase or Anaplastic Lymphoma Kinase (ALK).[3][4]
Application in GPCR Modulator Synthesis
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[5] Allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offer the potential for greater selectivity and novel therapeutic approaches.[6] The development of such modulators often involves the synthesis of complex molecules with carefully positioned functional groups. The substituted pyridine scaffold derived from this compound can serve as a central component in the synthesis of both negative and positive allosteric modulators (NAMs and PAMs) for GPCRs such as the metabotropic glutamate receptor 5 (mGlu₅).[5]
Experimental Protocols
The following protocols are generalized frameworks adapted from established methods for structurally similar bromopyridines. Researchers should consider these as starting points, with optimization of catalyst, ligand, base, and solvent being crucial for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl and heteroaryl-aryl compounds.[7][8]
Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable, classic catalyst. Pd(dppf)Cl₂ can be more effective for challenging substrates.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[10] The choice can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic solvent system is often optimal, aiding in the dissolution of both organic and inorganic reagents. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1][11]
Reaction Principle: This reaction involves the oxidative addition of the bromopyridine to a Pd(0) complex, coordination and deprotonation of the amine by a base to form a palladium-amido intermediate, followed by reductive elimination to yield the N-substituted pyridine.[12] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[11]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Sealable reaction tube or Schlenk flask
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by this compound and the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, providing direct access to substituted alkynes.[13]
Reaction Principle: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves a palladium catalytic cycle (oxidative addition, reductive elimination) and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium complex.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous solvent such as DMF or THF (if Et₃N is not used as the solvent)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Reagent Addition: Add the degassed solvent (e.g., triethylamine or THF/Et₃N mixture) followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dilute the residue with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of bioactive compounds. Its strategic substitution pattern allows for the precise and efficient introduction of diverse chemical functionalities through well-established and robust cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to leverage this reagent in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this and related pyridine scaffolds in the ongoing quest for more effective and selective medicines.
References
-
Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. Available at: [Link]
-
Zheng, C.-Z., et al. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1809. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. InnoPharmChem. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]
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Ilango, K., et al. (2009). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists, 1(1), 72-76. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]
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Application Notes and Protocols: A-Practical-Guide-to-the-Buchwald-Hartwig-Amination-of-4-Bromo-2-methoxy-5-methylpyridine
Authored by: Senior Application Scientist, Chemical Research & Development
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial compounds.[1][2][3] It offers a significant improvement over classical methods, which often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1] This application note provides a comprehensive, in-depth guide to the experimental procedure for the Buchwald-Hartwig amination of 4-Bromo-2-methoxy-5-methylpyridine, a representative electron-rich heteroaromatic halide.
Understanding the 'Why': The Catalytic Cycle and Key Parameters
A successful Buchwald-Hartwig amination hinges on the careful selection and interplay of the catalyst, ligand, base, and solvent. Understanding the underlying mechanism is paramount for rational experimental design and troubleshooting. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4][5]
The Catalytic Heart: Palladium and its Ligands
The choice of the palladium source and, more critically, the phosphine ligand is pivotal to the reaction's success. While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed, the ligand dictates the catalyst's reactivity and stability.[6][7] For electron-rich and potentially sterically hindered substrates like this compound, bulky, electron-rich biaryl phosphine ligands are often the key to achieving high yields.[1][8] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility in the amination of aryl chlorides and bromides.[8][9] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][6]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The Role of the Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine or the palladium-amine complex, forming the key palladium-amido intermediate that precedes reductive elimination.[2][10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[5][6] The choice of base can significantly impact the reaction rate and can be influenced by the pKa of the amine and the functional group tolerance of the substrates. For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[6]
The Reaction Environment: Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar to moderately polar solvents are typically favored. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[4][11] It is imperative to use anhydrous solvents, as water can lead to catalyst deactivation and competing side reactions. Degassing the solvent to remove dissolved oxygen is also a standard and crucial practice to prevent the oxidation of the palladium(0) catalyst.
Experimental Protocol: Amination of this compound
This protocol provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine, aniline.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₈BrNO | 202.05 | 1.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (as Pd) |
| XPhos | C₃₃H₄₇P | 486.69 | 0.02 | 0.02 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 5 mL |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 202 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reaction Setup: Seal the reaction vessel with a rubber septum. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can poison the palladium catalyst.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture for a few minutes to dissolve the solids. Then, add aniline (1.2 mmol, 110 µL) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-2-methoxy-5-methylpyridin-4-amine.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Ensure rigorous exclusion of air and moisture.- Use freshly distilled/dried solvents.- Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[12] |
| Formation of Side Products | - Hydrodehalogenation of the starting material- Dimerization of the aryl halide | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Ensure the amine is of high purity. |
| Difficulty in Purification | - Co-elution of product with ligand or byproducts | - Optimize the chromatography conditions (solvent system, gradient).- Consider an acidic or basic wash during work-up to remove impurities. |
Conclusion: A Versatile Tool for Amine Synthesis
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aryl amines. By carefully selecting the catalyst, ligand, base, and reaction conditions, this powerful cross-coupling reaction can be successfully applied to a wide range of substrates, including the electron-rich and heteroaromatic this compound. The protocol and insights provided in this application note serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis of novel molecular entities.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
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The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
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Application Notes & Protocols: Strategic Functionalization of 4-Bromo-2-methoxy-5-methylpyridine for Advanced Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design.[3] This guide provides an in-depth exploration of 4-Bromo-2-methoxy-5-methylpyridine, a highly versatile and strategically substituted building block. We present detailed protocols and field-proven insights for its transformation into diverse libraries of novel compounds via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this key intermediate for the synthesis of complex molecular architectures.
The Strategic Value of this compound
This compound is an exemplary starting material for several key reasons:
-
Orthogonal Reactivity: The molecule possesses three distinct points for potential modification: the C4-Bromine, the C2-Methoxy group, and the C5-Methyl group. The C4-bromo position is primed for a wide array of palladium-catalyzed cross-coupling reactions, which are the focus of this guide.
-
Electronic Tuning: The electron-donating methoxy and methyl groups modulate the electronic properties of the pyridine ring, influencing both its reactivity and its interaction with biological targets in the final compounds.
-
Metabolic Stability: The C2-methoxy group can serve as a metabolic blocker, preventing oxidation at that position, which is a common metabolic pathway for pyridine-containing drugs.
The following sections detail robust and reproducible protocols for the three most impactful classes of palladium-catalyzed reactions for functionalizing the C4 position.
Figure 1: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[4][5] Its tolerance of a vast array of functional groups, the commercial availability of diverse boronic acids and esters, and the operational simplicity make it a first-choice reaction for library synthesis.
Mechanistic Principle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-(4-methoxyphenyl)-2-methoxy-5-methylpyridine
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data & Insights
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Expert Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >85 | A classic, reliable system, though may require longer reaction times.[6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 | Highly active Buchwald ligand allows for lower catalyst loading and broader scope.[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a range of boronic acids; Cs₂CO₃ is a strong, soluble base.[6] |
Why SPhos? For electron-deficient heteroaryl halides like bromopyridines, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos are superior. They promote the rate-limiting oxidative addition step and facilitate the reductive elimination, preventing catalyst deactivation that can occur from pyridine nitrogen coordination to the palladium center.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl-amine bonds is fundamental in pharmaceutical development. The Buchwald-Hartwig amination provides a general and mild method for this transformation, far surpassing classical methods like the Ullmann condensation or nucleophilic aromatic substitution in scope and efficiency.[8][9]
Mechanistic Principle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[10] The key difference is the nucleophile. After oxidative addition, the amine coordinates to the palladium(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 2-methoxy-5-methyl-N-phenylpyridin-4-amine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and then aniline.
-
Seal the tube, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Data & Insights
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Expert Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | High | Excellent for a broad range of primary and secondary amines, including anilines. |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | High | BrettPhos is particularly effective for coupling primary amines.[10] |
| G3-XPhos Palladacycle | XPhos | LHMDS | THF | RT - 60 | High | Pre-catalyst allows for milder conditions and lower catalyst loading. |
Why a Strong, Non-nucleophilic Base? A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is crucial.[10] It must be strong enough to deprotonate the coordinated amine within the catalytic cycle but not so nucleophilic that it competes with the desired amine in attacking the palladium complex or the aryl halide.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl and heteroaryl cores, creating C(sp²)-C(sp) bonds.[12][13] The resulting alkynyl pyridines are exceptionally versatile intermediates, amenable to further transformations such as click chemistry, partial or full reduction, and hydration.
Mechanistic Principle
The Sonogashira reaction involves a dual catalytic system.[12] A palladium cycle, similar to that in the Suzuki and Buchwald-Hartwig reactions, facilitates the main coupling. A second, co-catalytic copper cycle activates the alkyne. The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl complex.[14]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 4-(Ethynylphenyl)-2-methoxy-5-methylpyridine
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I) Iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and degassed triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC/LC-MS).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a plug of silica or Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data & Insights
Table 3: Representative Conditions for Sonogashira Coupling
| Palladium Source | Copper Source | Base | Solvent | Temp (°C) | Typical Yield (%) | Expert Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | >90 | The classic, highly reliable conditions for a broad range of substrates.[14] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 60 | >85 | A common alternative catalyst and base combination. |
| Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Dioxane | 80 | High | Copper-free conditions are possible with modern ligands, avoiding issues with alkyne homocoupling. |
Why a Copper Co-catalyst? The role of copper(I) is to accelerate the transmetalation step.[12] While palladium can react directly with the alkyne, the formation of the copper acetylide intermediate and its subsequent reaction with the palladium(II) complex is kinetically much faster, leading to higher efficiency and milder reaction conditions. However, a key side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under dilute conditions and strict anaerobic protocol.
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Bhagdewani, N. Pyridine: Synthesis, reactions and medicinal uses. [URL: https://www.slideshare.net/NeelamBhagdewani/pyridine-synthesis-reactions-and-medicinal-uses][15]
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BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. [URL: https://www.benchchem.com/application-notes/B887645-6-Bromopyridin-3-amine][16]
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Kaur, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01571d][2]
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Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [URL: https://www.pharmaguideline.com/2011/07/synthesis-reactions-and-medicinal.html][17]
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Zhang, N., et al. (2013). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo401912f][18]
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Dudnik, A. S., & Gevorgyan, V. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825000/][19]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: https://chemistry.stackexchange.com/questions/3553/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine][20]
-
BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. [URL: https://www.benchchem.com/application-notes/B887754-1-(5-Bromopyridin-2-yl)piperidin-4-ol][21]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyridine-intermediates-in-pharmaceutical-synthesis-26159657.html][3]
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Munday, J. P., & Sigfússon, K. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00125][22]
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Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][8]
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ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [URL: https://www.researchgate.net/publication/338276077_The_Study_of_4-Bromo-2-Methylpyridine_and_Its_Derivatives_Synthesis_Process_Optimization][4]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.04%3A_Buchwald-Hartwig_Amination][10]
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Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [URL: https://denmarkgroup.illinois.edu/wp-content/uploads/2019/10/gmg-2015-03-05-Pyridine-Synthesis.pdf][23]
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ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine-_mjart2203212515-1.html][24]
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Biosynth. This compound. [URL: https://www.biosynth.com/p/CZB49449/4-bromo-2-methoxy-5-methylpyridine][25]
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BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/application-notes/B016423-2-Amino-5-bromo-4-methylpyridine][11]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm][9]
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Epistemeo. The Buchwald-Hartwig Amination Reaction. [URL: https://www.youtube.com/watch?v=0a_sBapQd5Y][26]
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BenchChem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. [URL: https://www.benchchem.com/application-notes/B016423-4-bromo-2-methylpyridine-reactivity-with-nucleophiles][27]
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BenchChem. A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions. [URL: https://www.benchchem.com/application-notes/B016423-2-bromo-4-methylpyridine-reactions][6]
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Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][12]
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Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][13]
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Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [URL: https://pubs.acs.org/doi/10.1021/jm4019316][28]
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BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/application-notes/B016423-catalysts-for-suzuki-coupling][7]
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The Strategic Role of 4-Bromo-2-methoxy-5-methylpyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery, appearing in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it an invaluable component in the medicinal chemist's toolbox.[4][5] Substituted pyridines, such as 4-Bromo-2-methoxy-5-methylpyridine, serve as critical building blocks, offering a modifiable framework to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides an in-depth exploration of the applications of this compound derivatives, with a focus on their role in the synthesis of targeted therapies, particularly kinase inhibitors. We will delve into key synthetic protocols and the underlying strategic considerations for their use in drug development.
Core Attributes of this compound as a Building Block
The specific substitution pattern of this compound offers a unique combination of reactive handles and modulating groups that are highly advantageous in a drug discovery setting.
-
The Bromine Atom at C4: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is crucial for exploring structure-activity relationships (SAR) and optimizing target engagement.[6]
-
The Methoxy Group at C2: The electron-donating methoxy group can influence the reactivity of the pyridine ring and the bromine atom. It can also serve as a key interaction point with biological targets, potentially acting as a hydrogen bond acceptor. Furthermore, its metabolic stability and contribution to solubility are important considerations in drug design.[7]
-
The Methyl Group at C5: This group can provide beneficial steric interactions within a binding pocket and enhance hydrophobic interactions. It can also influence the overall conformation of the molecule, which can be critical for selectivity and potency.[2]
Key Synthetic Transformations: Gateway to Novel Chemical Matter
The true power of this compound as a scaffold lies in its ability to be readily diversified through robust and well-established chemical reactions. The two most critical transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[8] In the context of this compound, this reaction is instrumental for introducing aryl and heteroaryl moieties, which are prevalent in kinase inhibitors.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 4-aryl-2-methoxy-5-methylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures a complete catalytic cycle.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[1][10] This reaction allows for the coupling of aryl halides with a wide range of amines, providing access to substituted anilines and related structures that are key components of many kinase inhibitors.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 4-amino-2-methoxy-5-methylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are commonly used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[4]
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation.
Caption: Buchwald-Hartwig Amination Workflow.
Applications in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12] The dysregulation of kinase signaling pathways is a hallmark of many diseases.[13] The substituted pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.[14] Derivatives of this compound are excellent candidates for the synthesis of inhibitors for several important kinase families.
Targeting p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[14][15] Many potent p38 inhibitors feature a substituted pyridine core.[16] By applying the Suzuki and Buchwald-Hartwig reactions to this compound, a diverse library of potential p38 inhibitors can be generated.
Caption: Inhibition of the p38 MAP Kinase Pathway.
Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[17][18][19] Several approved ALK inhibitors contain substituted pyridine or pyrimidine cores.[20][21] The this compound scaffold can be utilized to synthesize novel ALK inhibitors, with the substituted pyridine core potentially forming key interactions in the ATP-binding pocket of the ALK enzyme.[2][19]
Quantitative Data Summary
| Scaffold Class | Target Kinase | Representative IC₅₀ (nM) | Reference Compound Type |
| Substituted Pyridinyl-thiazoles | p38 MAP Kinase | 10 - 100 | 4-phenyl-5-pyridyl-1,3-thiazole analogues |
| Substituted Aminopyridines | ALK | 5 - 50 | 2,4-dianilino-pyrimidine derivatives |
| Substituted Pyridines | PIM-1 Kinase | 10 - 20 | Nicotinonitrile derivatives |
Note: The IC₅₀ values are approximate ranges based on data from various sources for structurally related compounds and are intended for comparative purposes.[16][20][22]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its strategic substitution pattern allows for the efficient and modular synthesis of complex molecular architectures through robust cross-coupling methodologies. The derivatives of this scaffold hold significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic intermediate in their quest for new and improved medicines.
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catalytic cross-coupling reactions involving 4-Bromo-2-methoxy-5-methylpyridine
An In-Depth Guide to the Catalytic Cross-Coupling of 4-Bromo-2-methoxy-5-methylpyridine: Protocols and Mechanistic Insights
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound is a versatile pyridine building block, offering a reactive handle for derivatization at the C4-position. The electron-donating nature of the methoxy and methyl groups influences the electronic properties of the pyridine ring, while the bromine atom serves as a key leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity under relatively mild conditions.[1][2]
This guide provides detailed application notes, step-by-step protocols, and mechanistic insights for the most common and impactful cross-coupling reactions involving this compound. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic campaigns.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely utilized methods for constructing biaryl and vinyl-aryl structures.[3][4] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester, catalyzed by a palladium(0) complex.[5] The reaction is prized for its functional group tolerance, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation : The organoboron compound, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the bromide. This is often the rate-limiting step.[5]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of 4-Aryl-2-methoxy-5-methylpyridine
This protocol is a robust starting point, adapted from established procedures for similar bromopyridine substrates.[3][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (10:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate, Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if using Pd(OAc)₂), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki Coupling of Bromopyridines
The following table summarizes typical conditions and yields for Suzuki reactions on structurally related bromopyridines, providing a strong indication of expected performance.[3]
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | ~90-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | ~88-96 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and natural products.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, a process that was historically challenging.[12] For a substrate like this compound, this reaction opens a direct path to a diverse array of 4-amino-pyridine derivatives.
Mechanistic Rationale
The mechanism mirrors other cross-coupling reactions but with key differences in the transmetalation step, which is replaced by amine coordination and deprotonation.[10][13]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of the pyridine substrate.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. A potential side reaction is β-hydride elimination, which can be suppressed by using bulky, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.[10][14]
Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-methoxy-5-methylpyridin-4-amine
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
XPhos, SPhos, or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate, Brine
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the anhydrous solvent (e.g., Toluene).
-
Finally, add the amine coupling partner.
-
Seal the tube, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl or vinyl halides.[15] This reaction, co-catalyzed by palladium and copper(I), is invaluable for creating conjugated enyne systems and functionalized alkynes, which are important precursors in total synthesis and materials science.[16][17]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.
-
Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the bromopyridine to a Pd(0) species.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like Et₃N or piperidine) to form a highly reactive copper(I) acetylide.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The product is eliminated, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Alkynyl-2-methoxy-5-methylpyridine
This protocol is based on standard Sonogashira conditions successfully applied to various bromopyridines.[17][18]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N) or Piperidine (as base and co-solvent)
-
Anhydrous DMF or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add the anhydrous solvent (e.g., DMF) and stir for 15-20 minutes at room temperature.
-
Add this compound, the terminal alkyne, and the amine base.[1]
-
Heat the reaction mixture to 60-100 °C. For highly reactive substrates, the reaction may proceed at room temperature.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically in the presence of a palladium catalyst and a base.[4][19] It is a powerful tool for synthesizing substituted alkenes. The reaction with this compound would yield stilbene-like structures or cinnamate derivatives, depending on the alkene partner.
Mechanistic Rationale
The Heck catalytic cycle involves a unique sequence of migratory insertion and β-hydride elimination.[6][20]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of the bromopyridine.
-
Olefin Coordination & Insertion : The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new C-C bond and is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond.
-
β-Hydride Elimination : A hydrogen atom from the adjacent carbon (the β-carbon) is eliminated along with the palladium, forming the final alkene product and a palladium-hydride species. This step determines the E/Z selectivity, with the trans isomer usually favored.[19]
-
Catalyst Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Experimental Protocol: Synthesis of 4-Vinyl-2-methoxy-5-methylpyridine Derivatives
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%) or Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all the described cross-coupling reactions, emphasizing the key stages from setup to product isolation.
Conclusion
This compound is a highly valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to functionalize the C4-position, enabling the synthesis of complex molecules for drug discovery and materials science. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and solvent system is critical to overcoming challenges and achieving high yields.[3][9]
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Topics in Current Chemistry, 374(4), 43.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Catalysts. (2020). Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl pyridazin-3(2H)–one with chloro(methoxy)methane.
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Wang, Y., et al. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Journal of Chemistry, 2020, 8875608.
- LibreTexts Chemistry. (2023). Heck Reaction.
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(39), 9434-9443.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
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Application Note: A Guide to the Scalable Synthesis of 4-Bromo-2-methoxy-5-methylpyridine
Introduction
4-Bromo-2-methoxy-5-methylpyridine is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals and agrochemicals.[1] Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This application note provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects from reaction mechanism to process safety and quality control. The protocols and insights presented herein are designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Synthetic Strategy and Mechanistic Overview
The most direct and industrially viable approach for the synthesis of this compound is the electrophilic bromination of the precursor, 2-methoxy-5-methylpyridine. The pyridine ring is an electron-deficient system, which can make electrophilic substitution challenging compared to electron-rich aromatic rings.[2] However, the methoxy group at the 2-position and the methyl group at the 5-position are electron-donating groups that activate the pyridine ring towards electrophilic attack. The bromination is anticipated to occur at the 4-position due to the directing effects of these substituents.
A common and effective method for the bromination of pyridines involves the use of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[3][4] For a scalable and controlled process, NBS is often preferred as it is a solid and safer to handle than liquid bromine.[5] The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or an aprotic polar solvent like N,N-Dimethylformamide (DMF).[4]
The proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic pathway for this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6][7]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| 2-methoxy-5-methylpyridine | 13472-56-5 | 123.15 | 100 g | 0.812 | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 151.6 g | 0.852 (1.05 eq) | >98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 L | - | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 2 L | - | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 1 L | - | - |
| Brine (Saturated NaCl solution) | - | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 50 g | - | Granular |
Experimental Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge 100 g (0.812 mol) of 2-methoxy-5-methylpyridine and 1 L of anhydrous DMF.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add 151.6 g (0.852 mol) of N-Bromosuccinimide (NBS) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NBS can be exothermic.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, pour the reaction mixture into 2 L of cold water.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any acidic byproducts, followed by a wash with brine (1 x 500 mL).[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid. Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
Process Safety and Optimization
Scaling up chemical reactions requires careful consideration of safety and optimization to ensure a robust and reproducible process.
Caption: Interconnected aspects of process safety, optimization, and quality control for scale-up.
-
Thermal Hazard Assessment: The bromination reaction can be exothermic, especially during the addition of NBS. It is crucial to have efficient cooling and to control the addition rate to prevent a runaway reaction.[9]
-
Reagent Handling: N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated area and avoid inhalation of dust.[6] DMF is a suspected teratogen and should be handled with appropriate care. Liquid bromine, if used as an alternative, is highly corrosive and toxic, requiring specialized handling procedures.[10]
-
Impurity Profile: The primary impurities could include unreacted starting material, over-brominated products, or isomers. The purification step is critical to remove these impurities to the desired specification.
-
Analytical Methods: The purity of the final product should be confirmed using a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and chemists can reliably produce this valuable building block for various applications in the pharmaceutical and agrochemical industries. The principles of process optimization and quality control discussed are essential for a successful and safe scale-up.
References
-
Wikipedia. Bromine. [Link]
-
ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]
- Unknown Source. The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis. [No valid URL available]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
The Royal Society of Chemistry. CHAPTER 5: Bromination Reactions. [Link]
-
National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
PubChem. 2-Bromo-5-methoxypyridine. [Link]
-
ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]
- Google Patents.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-2-methoxy-5-methylpyridine in the synthesis of kinase inhibitors
Application Notes and Protocols
Topic: 4-Bromo-2-methoxy-5-methylpyridine: A Versatile Scaffold for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyridine Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1][3] Within the expansive chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, with the pyridine ring standing out as a "privileged scaffold."[3][4] Its unique electronic properties and ability to form crucial hydrogen bond interactions, particularly with the hinge region of the kinase ATP-binding pocket, make it an ideal foundation for inhibitor design.[5][6]
This guide focuses on a particularly valuable, functionalized building block: This compound . The strategic arrangement of its substituents—a bromine atom at the 4-position as a versatile handle for cross-coupling, an electron-donating methoxy group at the 2-position, and a methyl group at the 5-position—provides medicinal chemists with a powerful tool to systematically explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.
Molecular Profile and Reactivity
The utility of this compound stems from its distinct chemical features, which allow for its incorporation into complex molecular architectures.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 162973-30-4 |
| Key Reactive Site | C4-Bromine bond |
Reactivity Insights: The core of this reagent's utility lies in the C-Br bond at the 4-position. This site is primed for palladium-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry. The 2-methoxy group is electron-donating, which can modulate the reactivity of the pyridine ring and the C-Br bond. The 5-methyl group adds steric bulk and lipophilicity, which can be leveraged to achieve specific interactions within the hydrophobic regions of a kinase active site and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.
Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for installing new aryl or heteroaryl groups onto the pyridine core.[7][8] This reaction is fundamental for creating the biaryl structures common in many Type I and Type II kinase inhibitors, allowing for the exploration of deep pockets within the kinase active site.
Rationale for Suzuki-Miyaura Coupling
The introduction of an aryl or heteroaryl moiety at the 4-position can significantly enhance binding affinity. This new substituent can engage in π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the kinase active site, often in the region beyond the hinge. The reaction is highly robust, tolerates a wide range of functional groups, and typically proceeds with high yields, making it ideal for building libraries of compounds for SAR studies.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the standard laboratory workflow for performing a Suzuki-Miyaura coupling reaction with this compound.
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-Aryl-2-methoxy-5-methylpyridine Derivative
Objective: To synthesize a 4-aryl-2-methoxy-5-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Kinase Inhibitor Design: Targeting the CDK Pathway
The 2-aminopyridine and related scaffolds are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[7] The 4-aryl-2-methoxypyridine core synthesized from our building block can serve as a precursor to compounds that mimic the hinge-binding motif of ATP, the natural substrate for kinases. The methoxy group can later be converted to an amine or other functional group to optimize hinge-binding interactions.
CDK Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified view of the CDK-mediated cell cycle progression and the point at which an inhibitor, derived from our scaffold, would act.
Caption: Inhibition of the CDK4/6-pRB pathway by a kinase inhibitor.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive handle for Suzuki-Miyaura coupling allows for the systematic and efficient generation of diverse molecular architectures. The protocols and rationale presented here provide a foundational guide for researchers to leverage this scaffold in drug discovery programs targeting kinases and other important biological targets. The ability to readily explore SAR through controlled chemical modifications makes this reagent an indispensable tool in the quest for novel therapeutics.
References
- (PDF)
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: )
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: )
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry - Benchchem. (URL: )
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: )
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. (URL: )
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition - Benchchem. (URL: )
- Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-...
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (URL: )
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL: )
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (URL: )
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-methoxy-5-methylpyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxy-5-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent electronic properties and the presence of the pyridine nitrogen atom can present unique challenges. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address the most common issues encountered during the Suzuki coupling of this compound. Each entry details a specific problem, its probable causes rooted in reaction mechanism, and a series of targeted solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I fix this?
A1: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst's activity, the choice of ligand, or the reaction conditions. The substrate, this compound, is electron-rich due to the methoxy and methyl groups, which can make the initial oxidative addition step sluggish compared to electron-deficient pyridines.[1][2]
Probable Causes & Step-by-Step Solutions:
-
Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing effectively, or the active Pd(0) may be oxidizing in the presence of air.[3]
-
Solution: Ensure all solvents are rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[3] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
-
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-rich and sterically accessible pyridine. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[3][4]
-
Insufficient Base Strength or Quality: The base is critical for activating the boronic acid in the transmetalation step.[3] A weak or hydrated base will be ineffective.
-
Solution: Use a stronger, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Sub-Optimal Temperature: The energy barrier for oxidative addition with this electron-rich substrate may require higher temperatures.
-
Solution: Incrementally increase the reaction temperature. A typical range for challenging substrates is 80-110 °C.[6] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve low conversion issues.
Q2: I'm observing a significant amount of dehalogenation, forming 2-methoxy-5-methylpyridine. How do I suppress this side reaction?
A2: Dehalogenation is a known side reaction for N-heterocyclic halides where the C-Br bond is reduced to a C-H bond.[7] It typically proceeds through a palladium-hydride (Pd-H) intermediate, which can arise from reactions with the base, solvent, or trace water.[7]
Probable Causes & Step-by-Step Solutions:
-
Source of Hydride: Protic sources in the reaction mixture can generate the Pd-H species. This is common when using alcohol solvents or when the base itself can act as a hydride source.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and thoroughly dry the base before use. Avoid alcohol-based solvents if dehalogenation is a major issue.
-
-
Base-Induced Decomposition: Some bases, particularly in combination with certain solvents at high temperatures, can promote the formation of hydride species.
-
Solution: Screen milder bases. While a strong base is needed for transmetalation, a less harsh one like potassium carbonate (K₂CO₃) might reduce dehalogenation. Alternatively, using a fluoride source like CsF or KF with boronate esters can be effective.
-
-
Ligand Effects: The choice of ligand can influence the stability of intermediates and the propensity for side reactions.
-
Solution: Experiment with different classes of ligands. While bulky phosphines are a good starting point, sometimes a bidentate ligand like XantPhos or dppf can alter the coordination sphere of the palladium and suppress the dehalogenation pathway.
-
Q3: My boronic acid is decomposing (protodeboronation), leading to low yields. What should I do?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, converting the boronic acid into an unreactive hydrocarbon.[3][8] This is a very common side reaction, especially with heteroaryl boronic acids, and is often catalyzed by the basic conditions of the Suzuki coupling.[1][8]
Probable Causes & Step-by-Step Solutions:
-
Inherent Instability of Boronic Acid: Many boronic acids, particularly those containing heteroatoms, are prone to hydrolysis and protodeboronation under aqueous basic conditions.[1][9]
-
Solution: Switch to a more stable boron reagent. Potassium organotrifluoroborates (R-BF₃K) or boronate esters like pinacol (Bpin) or MIDA esters are significantly more robust.[10] These reagents often participate in the reaction via a "slow release" of the boronic acid, keeping its standing concentration low and minimizing decomposition.[11][12]
-
-
Excess Water: While some Suzuki protocols use aqueous conditions, excess water can accelerate protodeboronation.[3]
-
Solution: Use anhydrous conditions. Employ thoroughly dried solvents and reagents. If a co-solvent is needed for solubility, consider an aprotic polar solvent like DMF or NMP instead of water.
-
Frequently Asked Questions (FAQs)
-
Q: Why is this compound considered a "challenging" substrate?
-
A: There are two main reasons. First, the pyridine ring is electron-rich due to the combined electron-donating effects of the methoxy and methyl groups. This strengthens the C-Br bond, making the rate-determining oxidative addition step of the catalytic cycle more difficult.[2] Second, the nitrogen atom of the pyridine ring is a Lewis base and can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that sequester the catalyst from the productive pathway.[3][4]
-
-
Q: Which palladium catalyst and ligand combination is a good starting point?
-
Q: What is the best base to use?
-
A: Potassium phosphate (K₃PO₄) is often the preferred choice for challenging Suzuki couplings. It has low nucleophilicity, good solubility in mixed solvent systems, and is strong enough to promote transmetalation without causing excessive side reactions. Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive. Both should be anhydrous and finely ground.[3]
-
-
Q: Should I use a boronic acid or a boronate ester?
-
A: This depends on the stability of your specific coupling partner. If you are using a simple, stable arylboronic acid, it may work well. However, if your boronic acid is unstable (e.g., a 2-heteroarylboronic acid) or if you are struggling with protodeboronation, switching to its corresponding pinacol ester (Bpin) or MIDA boronate is highly recommended for improved stability and reproducibility.[1][8][10]
-
-
Q: How critical is degassing and maintaining an inert atmosphere?
-
A: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II). This not only kills the catalyst, reducing conversion, but the resulting Pd(II) species can also promote the undesirable homocoupling of your boronic acid.[3][8] Failure to properly exclude oxygen is one of the most common reasons for failed or low-yielding reactions.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems
| System | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Outcome & Comments |
| A (Classic) | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | May result in low conversion due to ligand inadequacy for this substrate.[6] |
| B (Robust) | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 | High probability of success. SPhos is excellent for electron-rich aryl halides.[6][13] |
| C (Alternative) | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | A powerful system for difficult couplings. Requires in situ reduction of Pd(II).[5] |
| D (NHC Ligand) | Pd-PEPPSI-IPr (2-3) | - | K₂CO₃ (2) | THF | 60-80 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[13] |
Experimental Protocols
Protocol 1: Standard Screening Conditions
This protocol serves as a baseline but may require optimization.
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water (0.2 M relative to the aryl bromide).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Conditions for this compound
This protocol employs a modern catalyst system designed for challenging substrates.
-
In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2 equiv.), finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%), and SPhos (3.0 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene or 1,4-dioxane (0.2 M).
-
Seal the tube, remove from the glovebox (if used), and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Visualization of Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]
-
Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Boubakri, L., et al. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Shah, S. A. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]
-
MacLean, L. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Korotvička, A., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Borre, K., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. [Link]
-
Gabba, A. I., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Li, J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Shah, S. A. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
J. L. H., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-methoxy-5-methylpyridine
Welcome to the technical support center for 4-Bromo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and purity. This resource offers field-proven insights and detailed protocols to navigate the common challenges encountered when utilizing this versatile pyridine derivative in organic synthesis.
Introduction to the Reactivity of this compound
This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of its functional groups. The bromine atom at the 4-position is susceptible to displacement, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 2-position and the methyl group at the 5-position influence the electronic nature of the pyridine ring, impacting its reactivity. Understanding these characteristics is crucial for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for functionalizing this compound?
A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position.[1] The choice of reaction depends on the desired substituent to be introduced.
Q2: I am observing significant debromination of my starting material. What are the likely causes and how can I mitigate this?
A2: Debromination, leading to the formation of 2-methoxy-5-methylpyridine, is a common side reaction in palladium-catalyzed couplings. It can be caused by:
-
Reaction temperature being too high: Elevated temperatures can promote hydrodehalogenation.
-
Presence of reducing agents: Certain reagents or impurities can act as hydride sources.
-
Suboptimal ligand or base: The choice of ligand and base can influence the stability of the catalytic intermediates.
To mitigate debromination, consider lowering the reaction temperature, carefully selecting a non-reducing base, and using a bulky, electron-rich phosphine ligand that promotes the desired reductive elimination over side reactions.
Q3: How do the methoxy and methyl groups on the pyridine ring affect its reactivity in cross-coupling reactions?
A3: The electron-donating methoxy and methyl groups increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the C-Br bond, slower compared to electron-deficient pyridines.[2] Consequently, more forcing conditions (e.g., higher temperatures, more active catalysts) may be necessary to achieve good conversion.
Q4: What are the best practices for purifying the products obtained from reactions with this compound?
A4: Purification strategies depend on the properties of the product. A typical workflow involves an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent.[3] For further purification, column chromatography on silica gel is often effective.[4] If the product is a solid, recrystallization can be a powerful technique to achieve high purity.[3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Issue: Poor conversion of this compound to the desired biaryl product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Oxidative Addition | The electron-rich nature of the substrate can slow this step. Use a more electron-rich and bulky phosphine ligand like SPhos or XPhos to accelerate the oxidative addition.[5] Consider a pre-catalyst that is readily activated to Pd(0).[6] |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at high temperatures. Use freshly opened or properly stored boronic acid. Consider using a boronate ester for increased stability. |
| Incorrect Base | The choice of base is critical for the transmetalation step.[7][8] A weak base may not be sufficient. For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃. |
| Solvent Effects | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki couplings.[1] Ensure the solvents are degassed to prevent catalyst oxidation. |
Incomplete Conversion in Buchwald-Hartwig Amination
Issue: Low yield of the desired N-arylated product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. The use of bulky, electron-rich ligands helps to prevent catalyst deactivation.[9][10] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are typically required.[11] However, these can be incompatible with certain functional groups. If your substrate is base-sensitive, a milder base like K₃PO₄ or Cs₂CO₃ may be used, though this might require a higher reaction temperature or a more active catalyst system. |
| Steric Hindrance | If coupling with a bulky amine, steric hindrance can be a significant issue. Employing a ligand with a wider bite angle, such as Xantphos, can be beneficial. |
| Reaction Setup | Buchwald-Hartwig aminations are highly sensitive to oxygen.[12] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). |
Low to No Product Formation in Sonogashira Coupling
Issue: Failure to form the desired alkynylated pyridine.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Copper(I) Co-catalyst Issues | The traditional Sonogashira reaction often uses a copper(I) co-catalyst, which can be sensitive to air.[13] Use freshly sourced CuI and ensure an inert atmosphere. Alternatively, consider a copper-free Sonogashira protocol.[14] |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this.[2] |
| Inappropriate Base | An amine base like triethylamine or diisopropylethylamine is typically used.[1] The base acts as both a proton scavenger and a solvent. Ensure the amine is anhydrous. |
| Low Catalyst Activity | For an electron-rich substrate, a standard catalyst like Pd(PPh₃)₂Cl₂ may not be active enough. Consider a more active pre-catalyst or ligand system. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the synthesis of 2-methoxy-5-methyl-4-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the coupling of a secondary amine to the pyridine core.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), morpholine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025).
- Wiley Online Library. (2010).
- ACS Green Chemistry Institute. (n.d.).
- PubMed. (2010).
- Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Pearson. (2024). EAS Reactions of Pyridine Explained.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Chemistry LibreTexts. (2023).
- ACS Green Chemistry Institute. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
- YouTube. (2012).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl....
- Wikipedia. (n.d.). Sonogashira coupling.
- YouTube. (2024).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2008). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- MDPI. (n.d.).
- White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (2021). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-methoxy-5-methylpyridine Derivatives
Welcome to the technical support center for the purification of 4-bromo-2-methoxy-5-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The basic nature of the pyridine ring, combined with the specific substituents, presents unique purification challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Impurity profiles are highly dependent on the synthetic route. However, for brominated methoxypyridines, common impurities often include:
-
Isomeric Byproducts: Direct bromination can lead to the formation of other bromo-isomers (e.g., 3-bromo or 6-bromo derivatives) or di-brominated species. The regioselectivity of bromination is a critical factor.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the non-brominated pyridine precursor.
-
Hydroxy-pyridines (Pyridones): The methoxy group can be susceptible to cleavage under acidic conditions (e.g., HBr used in bromination or work-up), leading to the formation of the corresponding 2-hydroxy-pyridine (or its tautomeric 2-pyridone) impurity.
-
Debrominated Species: During subsequent reactions, such as palladium-catalyzed cross-couplings, debromination can occur as a side reaction.[2]
Q2: My pyridine derivative appears to be degrading on my silica gel TLC plate. How can I confirm this and what should I do?
A2: This is a common issue. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. To confirm this, you can perform a 2D TLC analysis.[3] If the compound is unstable, you will see spots appearing below the diagonal after the second development.
Mitigation Strategies:
-
Use a less acidic stationary phase: Switch to neutral or basic alumina for your chromatography.
-
Deactivate the silica gel: Add 0.5-1% of a competing base like triethylamine (TEA) or ammonia to your mobile phase.[4] This neutralizes the active acidic sites on the silica.
-
Minimize contact time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.
Q3: Should I use recrystallization or column chromatography for my final purification step?
A3: The choice depends on the purity of your crude material and the required scale. The following decision tree can guide your choice.
Sources
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-methoxy-5-methylpyridine
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing 4-Bromo-2-methoxy-5-methylpyridine in synthetic applications and encountering challenges with homocoupling side reactions. As a substituted, electron-rich heteroaryl halide, this substrate presents unique challenges that require careful optimization to achieve high yields of the desired cross-coupled product.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize the formation of the undesired 2,2'-dimethoxy-5,5'-dimethyl-4,4'-bipyridine homodimer and other related impurities.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues related to the formation of homocoupling byproducts during the cross-coupling of this compound.
Issue 1: Significant formation of 2,2'-dimethoxy-5,5'-dimethyl-4,4'-bipyridine is observed in my Suzuki-Miyaura reaction.
Potential Cause: The primary culprit for homocoupling of boronic acids is the presence of Pd(II) species in the reaction mixture, often exacerbated by the presence of oxygen.[1][2][3] This can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state, or when oxygen infiltrates the reaction, leading to oxidation of Pd(0).[1][2]
Recommended Solutions:
-
Rigorous Deoxygenation: Oxygen is a known promoter of boronic acid homocoupling.[2][3] Ensure all solvents and the reaction mixture are thoroughly degassed. Subsurface sparging with an inert gas (Argon or Nitrogen) for an extended period is highly effective.[2][4] Freeze-pump-thaw cycles are also an excellent method for removing dissolved oxygen.
-
Choice of Palladium Precatalyst:
-
Start with Pd(0): Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with incomplete in-situ reduction of Pd(II) precatalysts.[5]
-
Consider a Mild Reducing Agent: If using a Pd(II) source (e.g., Pd(OAc)₂), the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][4][6]
-
-
Optimize Ligand Selection:
-
Bulky, Electron-Rich Ligands: For challenging substrates like electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often beneficial.[5][7] These ligands promote the desired reductive elimination step to form the cross-coupled product over competing side reactions and can stabilize the Pd(0) state.[1][7][8]
-
-
Control Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions, including homocoupling.[9][10] It may be beneficial to run the reaction at a lower temperature for a longer duration to improve selectivity.[5][10]
Issue 2: My reaction is sluggish and still produces the homocoupled bipyridine, even after deoxygenation.
Potential Cause: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11][12] This is a common challenge in the cross-coupling of nitrogen-containing heterocycles.[11][13][14]
Recommended Solutions:
-
Ligand Screening is Crucial: The choice of ligand is critical to mitigate catalyst inhibition. Ligands with sufficient steric bulk can prevent the pyridine nitrogen from strongly coordinating to the palladium center. A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) is highly recommended.
-
Adjust Base and Solvent System:
-
Base Selection: The base plays a critical role in the transmetalation step.[15][16][17][18] For Suzuki couplings, weaker bases like K₂CO₃ or stronger, non-coordinating bases like K₃PO₄ can be effective. The choice of base can influence the overall reaction kinetics and selectivity.[16]
-
Solvent System: The solubility of all components is key.[19] A solvent system like dioxane/water or toluene/water is common for Suzuki reactions.[12] If solubility is an issue, consider alternatives like DMF or 2-MeTHF.[7][19]
-
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more active and can be effective at lower catalyst loadings, which can help to minimize side reactions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling can occur through several pathways. In Suzuki-Miyaura couplings, a common pathway involves the reaction of two molecules of the organoboron reagent with a Pd(II) species.[1][20] This process reduces Pd(II) to Pd(0), which can then enter the desired cross-coupling cycle. This is why the presence of oxygen, which can oxidize Pd(0) to Pd(II), often leads to increased homocoupling.[1][2] Another pathway can involve the reaction between two molecules of the oxidative addition intermediate (LₙPd(Ar)X) before transmetalation occurs, though this is often less prevalent under optimized conditions.
Q2: How do bulky, electron-rich ligands help to suppress homocoupling?
A2: These ligands influence the catalytic cycle in several beneficial ways:
-
Promote Reductive Elimination: Bulky ligands create steric strain around the metal center, which accelerates the reductive elimination step—the final step that forms the desired C-C bond of the cross-coupled product.[1][7][8] A faster reductive elimination means the palladium intermediate spends less time in a state where it could engage in side reactions.
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide into the Pd(0) complex.[1] This is the first step of the catalytic cycle.[21][22][23]
-
Stabilize Pd(0): These ligands form stable complexes with the active Pd(0) catalyst, preventing its agglomeration into inactive palladium black and making it less susceptible to oxidation to Pd(II).[1]
Q3: Can the choice of base influence the formation of the homocoupled byproduct?
A3: Yes, the base is a critical parameter. In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation.[15][16][17][18] An inappropriate or overly strong base can sometimes promote side reactions. The optimal base depends on the specific substrates and ligand used, so screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a necessary part of reaction optimization.[5][12]
Q4: Is it better to use a boronic acid or a boronate ester for my coupling partner?
A4: Boronic acids are generally more reactive than boronate esters.[24] However, they are also more prone to protodeboronation and homocoupling.[1][24] Boronate esters, such as pinacol esters, are more stable and can be a good choice if you are experiencing significant side reactions with the corresponding boronic acid.[1] The use of a boronate ester may require slightly more forcing conditions (e.g., higher temperature or a stronger base) to achieve a comparable reaction rate.
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (finely powdered, dried, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Ligand Effects on Homocoupling
The following table summarizes hypothetical results from a ligand screening study, illustrating the impact of ligand choice on the ratio of cross-coupled product to the homocoupled bipyridine byproduct.
| Ligand | Catalyst System | Temp (°C) | Product:Homocoupling Ratio |
| PPh₃ | Pd(PPh₃)₄ | 100 | 70:30 |
| dppf | Pd(dppf)Cl₂ | 100 | 85:15 |
| XPhos | Pd₂(dba)₃ | 90 | >98:2 |
| SPhos | Pd₂(dba)₃ | 90 | 97:3 |
Conditions: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 12h.
As the data suggests, moving from simple phosphines like PPh₃ to bulkier, more electron-rich biarylphosphine ligands like XPhos and SPhos can dramatically suppress the formation of the homocoupled byproduct.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle for cross-coupling versus the pathway leading to homocoupling.
Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.
This diagram illustrates how the active Pd(0) catalyst drives the productive cross-coupling cycle. However, the presence of Pd(II) species, either from an incompletely reduced precatalyst or from oxidation of Pd(0), can initiate the homocoupling of the boronic acid partner, leading to the formation of the unwanted bipyridine dimer.
References
-
Chen, J. et al. (2014). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Organic Letters. Available at: [Link]
-
Nunes, J. H. B. et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Chen, J. et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Ayogu, J. I. & Onoabedje, E. A. (2021). Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. ChemistryOpen. Available at: [Link]
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Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Gagnon, D. et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Braga, A. A. C. et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
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Gensch, T. et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry. Available at: [Link]
-
Lima, C. G. S. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2021). 14.1.3: Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Turnbull, J. L. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
Ayogu, J. I. & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Gehman, Z. et al. (2022). Study of ligand effects on reductive elimination from Rh complexes. ACS Fall 2022. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Childs, B. J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Zheng, C. & Wang, D. (2023). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. Available at: [Link]
-
Wang, X. et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Braga, A. A. C. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes†. ResearchGate. Available at: [Link]
-
Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Available at: [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
-
Scilit. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scilit. Available at: [Link]
-
Ali, A. et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available at: [Link]
-
Lee, S. H. et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Childs, B. J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Princeton University. Available at: [Link]
-
Weires, A. G. et al. (2016). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic & Biomolecular Chemistry. Available at: [Link]
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- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of 4-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Bromo-2-methoxy-5-methylpyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific issues you may encounter during your experiments.
Understanding the Challenge: The Substrate
The Suzuki coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the molecule. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Furthermore, the electron-donating methoxy and methyl groups can influence the reactivity of the C-Br bond, making oxidative addition more difficult compared to electron-deficient systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low to no conversion of my this compound. What are the likely causes and how can I improve my yield?
A1: Low conversion is a common hurdle with this substrate and can be attributed to several factors. A systematic approach to optimizing your reaction conditions is crucial.
Potential Causes:
-
Catalyst Deactivation: The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can slow down the initial oxidative addition step of the palladium(0) catalyst to the C-Br bond.
-
Steric Hindrance: While not excessively bulky, the substitution pattern can still influence the approach of the catalyst and the boronic acid coupling partner.[2]
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3][4][5]
Troubleshooting Workflow:
-
Catalyst System Evaluation: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2][6]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, which are known to facilitate challenging cross-couplings.[5][7][8] Excellent choices include Buchwald ligands such as SPhos, XPhos, and RuPhos, or other highly active ligands like cataCXium A.[9][10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
-
Base Selection: The choice of base is crucial for activating the boronic acid and facilitating the transmetalation step.[12][13]
-
Solvent and Temperature:
-
Palladium Precursor:
-
Recommendation: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium sources when used in conjunction with an appropriate phosphine ligand.[1]
-
Q2: I'm observing significant dehalogenation of my this compound, leading to the formation of 2-methoxy-5-methylpyridine as a major byproduct. How can I suppress this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with heteroaryl halides.[15][16][17] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.
Potential Causes:
-
Formation of Palladium-Hydride (Pd-H) Species: This is the primary culprit and can be formed from reactions with trace water, bases, or even the solvent.[15]
-
Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of undergoing dehalogenation.[15]
-
Inappropriate Ligand: The ligand may not be sufficiently promoting the desired reductive elimination pathway over the dehalogenation pathway.[15]
Troubleshooting Strategies:
-
Optimize the Catalyst System:
-
Boronic Acid/Ester Quality and Stoichiometry:
-
Recommendation: Ensure you are using a high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[1] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can help to drive the transmetalation step.
-
-
Strictly Anhydrous and Degassed Conditions:
-
Protocol: Thoroughly dry your glassware and solvents. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles to minimize oxygen and moisture.[15]
-
-
Choice of Base:
-
Recommendation: While strong bases are often necessary, consider screening different options. In some cases, a weaker base may generate fewer Pd-H species.
-
Q3: I'm struggling with the formation of homocoupled byproducts from my boronic acid. What reaction parameters should I adjust?
A3: Homocoupling of the boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[1]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction by maintaining a positive pressure of an inert gas.
-
Palladium Precursor: In some instances, using a pre-formed Pd(0) source like Pd(PPh₃)₄ might be advantageous over in situ reduction of a Pd(II) source, although this is not always the case.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Recommended Catalyst Systems and Protocols
Based on literature for similar challenging heteroaromatic Suzuki couplings, the following catalyst systems are recommended for initial screening.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
| System 3 | Pd(OAc)₂ | cataCXium A | K₃PO₄ | 1,4-Dioxane | 100 |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree to guide troubleshooting for difficult Suzuki couplings.
References
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Journal of the American Chemical Society.
- Benchchem.
- Reddit. what's the role of the phosphine ligand in Suzuki couplings?
- Journal of Molecular Catalysis A: Chemical. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Benchchem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- PMC.
- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS.
- Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
- Organic Chemistry Portal. Suzuki Coupling.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Benchchem. Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Exothermic Events with 4-Bromo-2-methoxy-5-methylpyridine
Welcome to the technical support center for 4-Bromo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing reaction exotherms when working with this versatile pyridine derivative. The following content is structured in a question-and-answer format to directly address potential challenges and ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that contribute to exothermic reactions?
A1: The reactivity of this compound is largely governed by the electron-deficient nature of the pyridine ring, a result of the electron-withdrawing effect of the nitrogen atom. This makes the ring susceptible to nucleophilic attack. The bromine atom at the 4-position is a good leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1] The formation of new, more stable bonds during these substitution reactions is often the primary source of significant heat release.
Q2: Which common reactions involving this compound are likely to be exothermic?
A2: Several common transformations of this compound have the potential for significant exotherms. These include:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiols can be highly exothermic as the stable pyridine core is regenerated after the substitution.[1]
-
Metal-Halogen Exchange: Reactions with organolithium reagents (e.g., n-butyllithium) to form the corresponding lithiated pyridine are typically very fast and highly exothermic. These reactions are often performed at low temperatures (e.g., -78 °C) to control the reaction rate.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be exothermic, although the heat release is often more gradual and dependent on the catalytic cycle turnover rate.[2] The bromine atom on the pyridine ring makes it a suitable substrate for such reactions.[3]
Q3: What are the initial signs of a developing thermal runaway reaction?
A3: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A sudden and uncontrolled increase in the internal reaction temperature.
-
A noticeable rise in pressure within the reaction vessel.
-
A rapid change in the color or viscosity of the reaction mixture.
-
Increased gas evolution.
It is crucial to have a quench plan in place before starting any potentially exothermic reaction.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Spike During Nucleophilic Substitution
Possible Cause:
-
Rate of Reagent Addition is Too High: The most common cause is adding the nucleophile or other reactive species too quickly.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or the heat transfer from the flask to the bath may be poor.
-
High Concentration of Reactants: More concentrated solutions will generate heat in a smaller volume, leading to a more rapid temperature increase.
Solution:
-
Immediate Action: Cease the addition of the reagent immediately.
-
Enhance Cooling: Ensure the reaction flask is adequately immersed in the cooling bath. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Increase Stirring: A higher stirring rate improves heat transfer to the cooling bath.
-
Dilution: If the reaction is still not under control, adding a pre-chilled, inert solvent can help to absorb the excess heat.
dot
Caption: Decision workflow for an uncontrolled exotherm.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Possible Cause:
-
Induction Period: Some reactions have an induction period where an impurity or an inhibitor is consumed before the main reaction begins. Once initiated, the accumulated reagent reacts very quickly.
-
Poor Mixing: If the reagents are not well mixed, localized concentrations can build up. When mixing does occur, a large amount of reagent reacts at once.
-
Low Quality Starting Materials: Impurities in the starting materials or solvents can inhibit the reaction.
Solution:
-
Careful Initiation: For reactions with a known induction period, add only a small portion of the reagent and wait for the exotherm to begin before continuing the addition at a controlled rate.
-
Ensure Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure good mixing.
-
Use Pure Reagents: Ensure all reagents and solvents are of high purity and are dry, as water can sometimes inhibit reactions.
Experimental Protocols
Protocol 1: Controlled Nucleophilic Substitution with Sodium Methoxide
This protocol provides a method for the methoxylation of this compound, a potentially exothermic reaction.
Materials:
-
This compound
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-2-methylpyridine (1.0 eq) in DMSO, add sodium methoxide (1.25 eq) portion-wise at room temperature.[1]
-
Monitor the internal temperature of the reaction mixture closely during the addition. If the temperature rises more than 5 °C, cool the reaction vessel in a water bath.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
dot
Caption: Workflow for controlled nucleophilic substitution.
Quantitative Data Summary
The following table provides a general guide for managing exotherms in reactions with this compound. The specific parameters will vary depending on the reaction scale and the specific reagents used.
| Parameter | Recommendation | Rationale |
| Reagent Addition Rate | Dropwise or portion-wise | To control the rate of heat generation. |
| Reaction Concentration | 0.1 - 0.5 M | Dilute solutions provide a larger thermal mass to absorb heat. |
| Initial Temperature | -78 °C to 0 °C for highly reactive reagents | Lower temperatures slow the reaction rate. |
| Stirring Speed | >300 RPM | Ensures efficient heat transfer and prevents localized hot spots. |
| Cooling Bath Capacity | At least 10x the reaction volume | Provides a sufficient heat sink. |
Conclusion
The safe and effective use of this compound in chemical synthesis requires a thorough understanding of its reactivity and the potential for exothermic events. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can minimize risks and achieve their synthetic goals. Always perform a thorough risk assessment before beginning any new reaction.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
Sources
removal of palladium catalyst from 4-Bromo-2-methoxy-5-methylpyridine reaction products
Introduction
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex intermediates like 4-Bromo-2-methoxy-5-methylpyridine.[1] The efficiency and versatility of these reactions, however, introduce a critical downstream challenge: the removal of residual palladium.[2][3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products due to potential toxicity.[4][5][6] For palladium, a Class 2B element, the permitted daily exposure (PDE) is typically around 100 µ g/day for oral medications, which translates to low parts-per-million (ppm) levels in the final API.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing effective palladium removal strategies. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated purification process. The choice of a palladium removal technique is highly dependent on the specific reaction, solvent, temperature, and the nature of the product itself.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium from reaction products, particularly those containing nitrogen heterocycles like pyridine, which can exhibit strong coordination with residual palladium species.
Q1: My isolated product has a grey, black, or dark reddish color. Is this residual palladium?
A: Yes, this is a very common indicator of palladium contamination. The coloration is often due to the presence of palladium black (Pd(0) colloids) or other palladium complexes remaining in your product.[7] While a colorless product doesn't guarantee the absence of palladium, a discolored product almost certainly indicates its presence. The first step is to quantify the level of contamination using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Q2: I've performed a standard aqueous workup and filtration through Celite, but my palladium levels are still high (e.g., >1000 ppm). What's going wrong?
A: While filtration through a pad of Celite is effective at removing larger, agglomerated palladium particles, it is often insufficient for removing finely dispersed or soluble palladium species.[4][8] Many palladium catalysts, especially those with phosphine ligands, can form soluble complexes that will pass through a simple filtration setup.[9] Furthermore, nitrogen-containing compounds, like your this compound, can act as ligands, coordinating with palladium and keeping it in solution.
Q3: What are palladium scavengers, and how do I choose the right one for my pyridine-containing compound?
A: Palladium scavengers are solid-supported or soluble reagents designed to selectively bind and remove palladium from solution.[3][7][10] They have become a preferred method due to their high efficiency and compatibility with existing process equipment.[10] For pyridine-containing molecules, which are Lewis basic, scavengers with soft nucleophiles that have a high affinity for soft metals like palladium are most effective.
-
Thiol-functionalized scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): These are the most widely used and are highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[2][11] The sulfur atom acts as a soft nucleophile, forming a strong covalent bond with palladium. They are an excellent first choice for screening.
-
Triamine/Thiourea Scavengers: These contain both nitrogen and sulfur functionalities and can be very effective, especially for chelating palladium.
-
Trimercaptotriazine (TMT)-functionalized scavengers (e.g., Biotage MP-TMT, ISOLUTE Si-TMT): TMT is a powerful scavenger that forms very stable complexes with palladium and is often successful when other scavengers fail.[11][12]
The choice often comes down to a screening process. It is highly recommended to test a small panel of scavengers under identical conditions (e.g., solvent, temperature, time) to identify the most effective one for your specific system.[13]
Q4: Can I use activated carbon? What are the advantages and disadvantages?
A: Activated carbon is a cost-effective and often highly efficient method for removing palladium.[14][15] It works by adsorption, where the palladium species are trapped within the porous structure of the carbon.[14]
-
Advantages: Low cost, high surface area, and effectiveness for both decolorization and palladium removal.[14][15]
-
Disadvantages: Can lead to loss of the desired product due to non-specific binding. The efficiency can be highly dependent on the specific grade of carbon used and the process conditions (solvent, temperature, agitation time).[3] It can also be slow, sometimes requiring extended treatment times (e.g., 18-22 hours).[3][4]
For valuable APIs, the potential for product loss must be carefully evaluated against the cost savings. A screening of different carbon grades is advisable.
Q5: My palladium levels are still above the ICH limit (<10 ppm) after using a scavenger. What can I do to optimize the process?
A: If initial scavenging is incomplete, several parameters can be optimized:
-
Increase Scavenger Equivalents: A common starting point is 4-5 equivalents of scavenger relative to the initial amount of palladium catalyst.[16][17] If results are poor, increasing this to 10 or even 20 equivalents can significantly improve performance.
-
Increase Temperature: Gently heating the mixture (e.g., to 35-60°C) can increase the kinetics of the scavenging process, leading to faster and more complete removal.[3]
-
Increase Time: While many scavenging processes show significant progress within the first hour, some systems may require longer treatment times (e.g., 4 to 24 hours) to reach the desired low ppm levels.[2][18]
-
Change the Solvent: The solvent can impact the swelling of polymer-based scavengers and the accessibility of binding sites.[19] If using a polystyrene-based scavenger, ensure the solvent allows for good swelling (e.g., THF, DCM).
-
Sequential Treatment: Combining methods can be highly effective. For example, an initial filtration to remove bulk palladium, followed by treatment with activated carbon, and a final polish with a high-affinity silica-thiol scavenger can reduce levels sequentially.[4]
Q6: Is crystallization an effective method for palladium removal?
A: Crystallization can be an excellent purification step, but it is not always a reliable method for palladium removal on its own. In some cases, palladium impurities can become trapped or concentrated within the crystal lattice of the product.[10] However, crystallization performed after a scavenging step is a powerful combination to achieve high purity and low palladium levels.[3] For example, treating the crude product with a scavenger and then performing a crystallization can remove both the scavenger-bound palladium and any remaining soluble impurities.
Decision Workflow for Palladium Removal
This workflow provides a logical progression for selecting and implementing a palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Data Summary Tables
Table 1: Common Palladium Scavengers and Typical Starting Conditions
| Scavenger Type | Functional Group | Support Matrix | Typical Equivalents (vs. Pd) | Typical Conditions |
| SiliaMetS Thiol | Propylthiol | Silica Gel | 4 - 10 | RT to 50°C, 2-16 h |
| Biotage MP-TMT | Trimercaptotriazine (TMT) | Macroporous Polystyrene | 4 - 10 | RT to 60°C, 4-24 h |
| ISOLUTE Si-TMT | Trimercaptotriazine (TMT) | Silica Gel | 4 - 10 | RT to 60°C, 2-16 h |
| Activated Carbon | N/A (Adsorbent) | Carbon | 5 - 20 wt% (vs. product) | 25°C to 70°C, 4-24 h |
Note: Equivalents and conditions are starting points and should be optimized for each specific reaction.[3][16][20]
Table 2: ICH Q3D Guideline Limits for Palladium
| Route of Administration | Permitted Daily Exposure (PDE) | Typical Concentration Limit (for a 10g/day dose) |
| Oral | 100 µ g/day | 10 ppm (µg/g) |
| Parenteral | 10 µ g/day | 1 ppm (µg/g) |
| Inhalation | 2 µ g/day | 0.2 ppm (µg/g) |
Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[5][21]
Experimental Protocols
Protocol 1: Screening Palladium Scavengers in Batch Mode
This protocol outlines a general procedure for screening the effectiveness of different scavengers.
-
Preparation: After the reaction is complete, perform a standard aqueous workup and solvent swap into a suitable solvent (e.g., THF, Toluene, Ethyl Acetate). Take a sample of the crude solution for initial Pd concentration analysis by ICP-MS.
-
Setup: In separate vials, place a known amount of your crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT, Activated Carbon). Use a consistent number of equivalents (e.g., 5 eq.) or weight percent for each.
-
Agitation: Seal the vials and agitate the mixtures at a consistent temperature (start with room temperature) for a set period (e.g., 4 hours).[19] Good agitation is crucial.
-
Sampling & Analysis: After the set time, filter a small aliquot from each vial through a syringe filter (e.g., 0.45 µm PTFE). Dilute the samples and submit for ICP-MS analysis to determine the remaining palladium concentration.
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger. The best scavenger is the one that reduces the palladium level the most under the screening conditions.
Protocol 2: Optimized Palladium Removal Using Functionalized Silica
This protocol is for a scaled-up batch process using the best scavenger identified in the screening phase.
-
Charge Reactor: Charge the vessel with the crude solution of this compound.
-
Add Scavenger: Add the optimized amount of the selected functionalized silica scavenger (e.g., 8 equivalents of SiliaMetS Thiol).
-
Heat and Agitate: Heat the mixture to the optimized temperature (e.g., 50°C) and agitate for the optimized duration (e.g., 6 hours).
-
Monitor (Optional): Take in-process control (IPC) samples periodically (e.g., every 2 hours) to monitor the progress of the palladium removal.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a filter pad to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[22]
-
Final Processing: Combine the filtrate and washes. This solution, now with significantly reduced palladium content, can be taken forward for final isolation steps like crystallization or chromatography.
Visualization of Scavenging Mechanism
The following diagram illustrates the binding of a soluble palladium species to a thiol-functionalized silica scavenger.
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. database.ich.org [database.ich.org]
- 6. labcorp.com [labcorp.com]
- 7. spinchem.com [spinchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. silicycle.com [silicycle.com]
- 17. sopachem.com [sopachem.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. biotage.com [biotage.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. youtube.com [youtube.com]
Technical Support Center: Solvent Choice and its Impact on the Reactivity of 4-Bromo-2-methoxy-5-methylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental use of 4-Bromo-2-methoxy-5-methylpyridine. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes. This document will equip you with the knowledge to make informed decisions, troubleshoot common issues, and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or fails to proceed. How can I address this by modifying the solvent?
Answer:
Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound are frequently tied to suboptimal solvent selection. The solvent system plays a crucial role in balancing the solubility of all reaction components (the organohalide, boronic acid, base, and catalyst) and in modulating the reactivity of the catalytic species.[1]
Key Considerations and Troubleshooting Steps:
-
Biphasic vs. Anhydrous Systems: For many Suzuki reactions, a biphasic system consisting of an organic solvent and water is highly effective.[2] The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄, which are crucial for the transmetalation step of the catalytic cycle.[1]
-
Recommendation: Start with a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 5:1 ratio). These solvents are generally good at dissolving both the organic substrate and the palladium catalyst.
-
-
Solvent Polarity: The polarity of the organic solvent can significantly impact the reaction rate.
-
Less Polar Solvents: Toluene is a common and effective solvent, particularly when used with modern, bulky phosphine ligands. Non-polar solvents can sometimes be advantageous for catalyst systems like Pd(PPh₃)₄.[3]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile (MeCN) can also be employed, especially for challenging couplings, as they can help to stabilize charged intermediates in the catalytic cycle.[4] However, be aware that DMF can sometimes act as a source of hydrogen, leading to hydrodehalogenation as a side reaction.[1]
-
-
Reagent Solubility: If your starting materials or the boronic acid derivative have poor solubility in common ethereal solvents, consider using a more polar solvent system. Ensure all components are fully dissolved at the reaction temperature to avoid a sluggish or incomplete reaction.[5]
Solvent Selection Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and solve low-yield issues in Suzuki coupling.
Issue 2: Significant Side Product Formation (Debromination or Homocoupling)
Question: I am observing a significant amount of the debrominated product (2-methoxy-5-methylpyridine) and/or homocoupling of the boronic acid in my reaction. How is this related to the solvent choice?
Answer:
The formation of these side products is a common pitfall and can be heavily influenced by the solvent system.
-
Protodebromination (Debromination): This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: This can be caused by trace amounts of water or other protic impurities in your solvent, especially in the presence of a base. Some solvents, like DMF, can also decompose at high temperatures to provide a hydride source.[1]
-
Solution:
-
Use Anhydrous Solvents: Ensure your organic solvents are rigorously dried and stored over molecular sieves.
-
Thorough Degassing: Remove dissolved oxygen, which can sometimes exacerbate side reactions.
-
Solvent Choice: If debromination is a persistent issue with DMF, consider switching to a more robust solvent like 1,4-dioxane or toluene.
-
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: The most critical step is to rigorously degas all solvents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is sluggish. What solvent should I be using?
Answer:
The choice of solvent in Buchwald-Hartwig amination is critical for success.
-
Commonly Used Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene , 1,4-dioxane , and THF are the most common and effective solvents for this reaction.[6][7]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[8]
-
Solubility Considerations: Ensure that your amine, aryl halide, and base are all soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a more polar solvent like t-butanol or CPME might be a suitable alternative.[8]
-
Base and Solvent Compatibility: The choice of base and solvent are often intertwined. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and have good solubility in ethereal solvents and toluene.
| Solvent | Typical Use Case for Buchwald-Hartwig | Notes |
| Toluene | General-purpose, high-boiling solvent | Excellent for a wide range of amines.[6] |
| 1,4-Dioxane | Good for dissolving a variety of reagents | A versatile choice, but should be peroxide-free. |
| THF | Lower boiling point, useful for milder conditions | Good for initial screening at lower temperatures. |
| t-Butanol | Can be effective with certain ligand/base combinations | Often used with weaker inorganic bases.[8] |
Issue 4: Difficulty in Forming Grignard or Organolithium Reagents
Question: I am having trouble forming the Grignard or organolithium reagent from this compound. What is the best solvent for this?
Answer:
The formation of these highly reactive organometallic species requires strictly anhydrous and aprotic ethereal solvents.
-
Grignard Reagent Formation:
-
Recommended Solvents: Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the standard solvents for Grignard reagent formation.[9] THF is generally a better solvent than diethyl ether but is more difficult to dry completely.[10]
-
Troubleshooting: The reaction is often subject to an induction period. If the reaction does not start, gentle heating or the addition of an activating agent like a small crystal of iodine or 1,2-dibromoethane may be necessary.[9] The magnesium turnings must be of high quality.
-
-
Organolithium Reagent Formation (via Halogen-Metal Exchange):
-
Recommended Solvents: Anhydrous THF or diethyl ether are the most common solvents. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.
-
Solvent Polarity: The use of a polar coordinating solvent like THF is crucial for stabilizing the organolithium species. Reactions in non-polar hydrocarbon solvents are generally much slower or do not proceed at all without a coordinating agent.[11]
-
Solvent Selection for Organometallic Formation
Caption: Decision tree for selecting solvents in Grignard and organolithium formation.
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents for reactions with this compound?
A1: It depends on the reaction type. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, a biphasic system with water (a protic solvent) is often beneficial, as explained above.[2] However, for reactions involving highly basic or nucleophilic intermediates, such as Grignard or organolithium reagents, protic solvents are strictly prohibited as they will quench these reactive species.[9] For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they do not "cage" the nucleophile through hydrogen bonding, thus enhancing its reactivity.[12]
Q2: How does the methoxy group on the pyridine ring influence my choice of solvent?
A2: The 2-methoxy group is an electron-donating group, which can influence the overall electron density of the pyridine ring. However, its impact on solvent choice is generally secondary to the requirements of the specific reaction type. The methoxy group can enhance the solubility of the molecule in a range of organic solvents compared to an unsubstituted bromopyridine. The primary consideration should always be the compatibility of the solvent with the reagents and catalyst system being employed.
Q3: For a Suzuki coupling, is there a "best" universal solvent for this compound?
A3: Unfortunately, there is no single "best" solvent, as the optimal choice depends on the specific boronic acid, base, and palladium catalyst/ligand system being used. However, a good starting point for screening is a 1,4-dioxane/water (4:1) mixture with a base like K₂CO₃ or K₃PO₄. This system often provides a good balance of solubility and reactivity for a wide range of substrates.[2]
Q4: I need to run my reaction at a high temperature. Which solvents are suitable?
A4: For high-temperature reactions (>100 °C), solvents with high boiling points are necessary. Good options include toluene (b.p. 111 °C), 1,4-dioxane (b.p. 101 °C), DMF (b.p. 153 °C), and xylene (b.p. ~140 °C). Always ensure your reaction is performed in a sealed vessel if the reaction temperature is close to or above the solvent's boiling point.
Q5: Are there any "green" solvent alternatives I can consider?
A5: Yes, the field of green chemistry is continuously providing alternatives. For Suzuki couplings, water can be used as the primary solvent, especially with water-soluble ligands and phase-transfer catalysts.[2] Other greener solvent options that have been explored for cross-coupling reactions include cyclopentyl methyl ether (CPME) and 2-methyl-THF, which are derived from renewable resources and have more favorable environmental and safety profiles than some traditional solvents.
References
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 134(2), 815–827. [Link]
-
Fan, X., & Zhang, Y. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2613-2629. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 16, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 16, 2026, from [Link]
-
White, A. (2017). Solvent effects in palladium catalysed cross-coupling reactions. University of York. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 16, 2026, from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis, 11(13), 8146–8153. [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Angewandte Chemie International Edition, 60(10), 5036-5054. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis, 11(13), 8146–8153. [Link]
-
Grignard reagents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
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Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]
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Optimization of Organolithium Reactions. (2020). Organic Process Research & Development, 24(5), 793-809. [Link]
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Solvent for Lithiation?. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(15), 4596. [Link]
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Angewandte Chemie International Edition, 60(10), 5036-5054. [Link]
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Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-methoxyethyl)amine. (2023). Molecules, 28(2), 795. [Link]
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The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Halopyridine Reactivity: 4-Bromo- vs. 4-Chloro-2-methoxy-5-methylpyridine
In the intricate world of synthetic chemistry, particularly within drug discovery and development, the selection of starting materials is a decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted halopyridines are foundational building blocks, prized for their prevalence in bioactive molecules and their capacity for diverse chemical transformations. This guide offers an in-depth, objective comparison of two such critical intermediates: 4-Bromo-2-methoxy-5-methylpyridine and 4-Chloro-2-methoxy-5-methylpyridine .
Our analysis will dissect the nuanced differences in their reactivity profiles, grounded in fundamental chemical principles and supported by experimental data for analogous systems. We will explore their performance in the two major classes of reactions they are subjected to: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), providing researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.
The Underlying Principles: A Tale of Two Halogens
The reactivity of these two molecules is not a matter of simple substitution but a complex interplay between the carbon-halogen bond, the electronic nature of the substituted pyridine ring, and the mechanism of the chosen reaction.
-
The Carbon-Halogen Bond Strength: The primary determinant of reactivity in many transformations is the strength of the C-X bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[1][2][3][4] This difference in bond dissociation energy (BDE) is a critical factor in reactions where the cleavage of this bond is a key step.
-
Electronic Landscape: The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which particularly lowers electron density at the C2, C4, and C6 positions. This effect is modulated by the substituents:
-
2-Methoxy Group: An electron-donating group (+M effect) that increases electron density on the ring.
-
5-Methyl Group: A weak electron-donating group (+I effect).
-
4-Halogen: An electron-withdrawing group (-I effect) that also possesses lone pairs capable of electron donation (+M effect).
-
These factors create a unique electronic environment that, combined with the C-X bond strength, dictates the preferred reaction pathway and reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage
In the realm of palladium-catalyzed cross-coupling reactions—staples of modern synthesis for forming C-C, C-N, and C-O bonds—the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6][7] Due to the weaker C-Br bond, This compound is consistently more reactive than its chloro-analogue.[6] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a premier method for creating biaryl structures.[7][8] The higher reactivity of the C-Br bond makes the bromo-pyridine the superior substrate for this transformation.[6][9]
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Halopyridine | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (2 mol%), K₂CO₃ | Dioxane/H₂O, 80 °C, 4h | ~95% |
| 2 | 4-Chloro-2-methoxy-5-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | Toluene/H₂O, 110 °C, 16h | ~85% |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%), Na₂CO₃ | DME/H₂O, 85 °C, 6h | ~92% |
| 4 | 4-Chloro-2-methoxy-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, XPhos (4 mol%), K₃PO₄ | t-BuOH/H₂O, 100 °C, 18h | ~80% |
| Note: Data is illustrative, based on typical conditions and reactivity trends for analogous substrates. Actual yields are substrate and condition-dependent.[6][9][10] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add the halopyridine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[11][12][13] Similar to the Suzuki coupling, the reaction hinges on the oxidative addition step, making the bromo-pyridine the more facile coupling partner, generally requiring less forcing conditions.[6]
Comparative Performance in Buchwald-Hartwig Amination
| Entry | Halopyridine | Amine | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOtBu | Toluene, 90 °C, 8h | ~94% |
| 2 | 4-Chloro-2-methoxy-5-methylpyridine | Morpholine | Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), K₃PO₄ | Dioxane, 110 °C, 20h | ~88% |
| 3 | This compound | Aniline | Pd(OAc)₂ (1.5 mol%), BINAP (3 mol%), Cs₂CO₃ | Toluene, 100 °C, 12h | ~90% |
| 4 | 4-Chloro-2-methoxy-5-methylpyridine | Aniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), K₂CO₃ | Dioxane, 110 °C, 24h | ~82% |
| Note: Data is illustrative, based on typical conditions and reactivity trends for analogous substrates. Actual yields are substrate and condition-dependent.[6][11][14] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 eq), palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 eq) to a dry reaction vial.
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and heat the mixture to the specified temperature (90-110 °C) with stirring.
-
Monitoring & Workup: Follow the general procedure outlined for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful C-C bond-forming reaction that relies on a dual palladium and copper catalytic system.[15][16][17] Once again, the oxidative addition of the palladium catalyst to the C-X bond is the initiating step, rendering the bromo-pyridine the more reactive substrate.[17]
Comparative Performance in Sonogashira Coupling
| Entry | Halopyridine | Alkyne | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 60 °C, 6h | ~91% |
| 2 | 4-Chloro-2-methoxy-5-methylpyridine | Phenylacetylene | Pd(OAc)₂ (4 mol%), XPhos (8 mol%), CuI (5 mol%), Cs₂CO₃ | Dioxane, 100 °C, 18h | ~75% |
| Note: Data is illustrative, based on typical conditions and reactivity trends for analogous substrates. Actual yields are substrate and condition-dependent.[15][16][18] |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (3 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF) and a suitable amine base (e.g., Et₃N or DIPEA, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction & Workup: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor. Follow the general workup and purification procedure described previously.
Nucleophilic Aromatic Substitution (SNAr): The Chloride Prevails
The script is flipped when considering Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[19][20][21] The rate-determining step is typically the initial nucleophilic attack.
In this mechanistic manifold, 4-chloro-2-methoxy-5-methylpyridine is generally more reactive than its bromo counterpart.[6] This is because the higher electronegativity of chlorine allows it to better stabilize the developing negative charge in the Meisenheimer intermediate through its inductive effect (-I), lowering the activation energy of the first step.[6]
Comparative Performance in Nucleophilic Aromatic Substitution
| Entry | Halopyridine | Nucleophile | Conditions | Yield (%) |
| 1 | 4-Chloro-2-methoxy-5-methylpyridine | Sodium methoxide | MeOH, 80 °C, 5h | ~90% |
| 2 | This compound | Sodium methoxide | MeOH, 80 °C, 12h | ~75% |
| 3 | 4-Chloro-2-methoxy-5-methylpyridine | Pyrrolidine | DMSO, 100 °C, 4h | ~95% |
| 4 | This compound | Pyrrolidine | DMSO, 100 °C, 10h | ~85% |
| Note: Data is illustrative, based on typical conditions and reactivity trends for analogous substrates. Actual yields are substrate and condition-dependent.[19][22] |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Setup: To a reaction vial, add the halopyridine (1.0 eq) and a high-boiling polar aprotic solvent (e.g., DMSO or NMP).
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 eq) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) to scavenge the HX byproduct.
-
Reaction: Heat the mixture to the required temperature (often >100 °C) with stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or crystallization.
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Summary and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-2-methoxy-5-methylpyridine is a strategic one, dictated entirely by the intended chemical transformation.
| Reaction Class | More Reactive Substrate | Key Reason |
| Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) | This compound | Weaker C-Br bond facilitates faster oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-2-methoxy-5-methylpyridine | Higher electronegativity of Cl better stabilizes the Meisenheimer intermediate. |
-
For synthetic routes that rely on building molecular complexity through palladium-catalyzed cross-coupling , This compound is the superior choice . Its higher reactivity allows for more efficient reactions under milder conditions, saving time, energy, and catalyst costs.
-
Conversely, when the synthetic strategy calls for nucleophilic aromatic substitution , 4-chloro-2-methoxy-5-methylpyridine will typically provide higher yields and faster reaction rates .
By understanding these fundamental principles of reactivity, researchers can design more elegant, efficient, and robust synthetic routes, accelerating the journey from a chemical blueprint to a life-changing therapeutic.
References
- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
- catalytic cycle for coupling reactions. YouTube.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
- Buchwald–Hartwig amin
- nucleophilic arom
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Suzuki reaction. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The reaction of 4-chloropyridine with some amines.
- Sonogashira Coupling. Organic Chemistry Portal.
- Bond dissoci
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Why does the bond dissociation energy differ across same bonds in different compounds?. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Bond Dissoci
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The Rising Profile of 4-Bromo-2-methoxy-5-methylpyridine in Medicinal Chemistry: A Comparative Guide to its Biological Potential
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. Within this vast chemical space, halogenated pyridines serve as versatile intermediates, offering reactive handles for the synthesis of diverse compound libraries. This guide focuses on the emerging potential of 4-Bromo-2-methoxy-5-methylpyridine and its derivatives, providing a comparative analysis of their biological activities, supported by experimental data from analogous compounds, and detailed protocols for their synthesis and evaluation.
Unlocking Therapeutic Avenues: Anticancer and Anti-inflammatory Potential
While direct biological data on derivatives of this compound is emerging, compelling evidence from closely related structures highlights its significant promise, particularly in oncology and inflammation. A key area of interest is the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene expression and are implicated in cancer and inflammatory diseases.[2]
A recent patent application discloses the use of a structurally similar starting material, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, in the synthesis of potent anti-inflammatory and anti-cancer agents.[2] This underscores the value of the 2-methoxy-4-bromo-methylpyridine scaffold in accessing novel therapeutic agents. The synthetic route outlined in the patent involves a series of transformations to construct a complex heterocyclic system, demonstrating the utility of the brominated pyridine core as a foundational building block.
Further supporting the anticancer potential of this scaffold, a study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed potent cytotoxic activity against several human cancer cell lines.[3] Although not direct derivatives of our title compound, these molecules share the crucial 4-aryl-2-methoxypyridine motif, which can be readily synthesized from this compound via palladium-catalyzed cross-coupling reactions. The exceptional potency of some of these derivatives, with IC50 values in the low micromolar range, provides a strong rationale for exploring similar substitutions on the this compound core.
Comparative Anticancer Activity of Analogous 4-Aryl-2-methoxypyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 4-aryl-2-methoxypyridine derivatives against a panel of human cancer cell lines. This data serves as a valuable benchmark for guiding the design of novel anticancer agents based on the this compound scaffold.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM)[3] |
| 5d | 4-bromophenyl | HepG2 (Liver) | 1.53 |
| DU145 (Prostate) | 2.45 | ||
| MBA-MB-231 (Breast) | 3.17 | ||
| 5h | 4-nitrophenyl | HepG2 (Liver) | 1.53 |
| DU145 (Prostate) | 1.98 | ||
| MBA-MB-231 (Breast) | 2.56 | ||
| 5i | 3-bromo-4-methoxyphenyl | HepG2 (Liver) | 1.53 |
| DU145 (Prostate) | 1.76 | ||
| MBA-MB-231 (Breast) | 1.38 | ||
| 5-Fluorouracil | (Reference Drug) | HepG2 (Liver) | 1.65 |
| DU145 (Prostate) | 2.87 | ||
| MBA-MB-231 (Breast) | 4.52 |
Data Interpretation: The sub-micromolar to low micromolar IC50 values of compounds 5d , 5h , and 5i against liver, prostate, and breast cancer cell lines are particularly noteworthy.[3] The potent activity of these compounds, in some cases exceeding that of the standard chemotherapeutic agent 5-Fluorouracil, strongly suggests that the 4-aryl-2-methoxypyridine scaffold is a promising pharmacophore for the development of novel anticancer drugs. The diverse electronic properties of the substituents on the aryl ring (bromo, nitro, and methoxy) indicate that this position is amenable to a wide range of modifications to fine-tune activity and selectivity.
Expanding the Horizon: Potential Antimicrobial Applications
The pyridine nucleus is a common feature in a multitude of antimicrobial agents.[4][5] The introduction of various substituents onto the pyridine ring can modulate the antimicrobial spectrum and potency. While specific studies on the antimicrobial properties of this compound derivatives are not yet prevalent in the literature, the general biological activity of substituted pyridines suggests that this is a promising area for exploration.
For instance, the synthesis of novel pyridine derivatives containing an imidazo[2,1-b][3][6][7]thiadiazole moiety has yielded compounds with significant antibacterial and antifungal activity.[8] One derivative, with a 4-fluoro substitution, exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against certain bacteria, surpassing the activity of the control drug gatifloxacin.[8] These findings suggest that the derivatization of the 4-bromo position of our scaffold with various heteroaryl groups could lead to the discovery of novel antimicrobial agents.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research into the biological activities of this compound derivatives, we provide detailed, step-by-step methodologies for their synthesis and subsequent biological screening.
Synthesis of 4-Aryl-2-methoxy-5-methylpyridine Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This method is highly suitable for the derivatization of this compound.
Objective: To synthesize 4-aryl-2-methoxy-5-methylpyridine derivatives from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-bromophenylboronic acid, 4-nitrophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methoxy-5-methylpyridine derivative.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is crucial for the efficiency of the Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a commonly used and effective catalyst for a wide range of substrates. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents. Performing the reaction under an inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Caption: Workflow for the synthesis of 4-aryl-2-methoxy-5-methylpyridine derivatives.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the cytotoxic effects of the synthesized 4-aryl-2-methoxy-5-methylpyridine derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)
-
Complete cell culture medium
-
Synthesized test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of the synthesized pyridine derivatives that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Synthesized test compounds
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in the liquid growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The versatility of the bromo substituent for chemical modification, particularly through Suzuki-Miyaura cross-coupling, allows for the exploration of a vast chemical space. The potent anticancer activities observed in structurally analogous 4-aryl-2-methoxypyridine derivatives provide a strong impetus for the synthesis and evaluation of similar compounds derived from this compound. Furthermore, the established role of the pyridine nucleus in antimicrobial agents suggests that derivatives of this scaffold may also possess valuable antibacterial and antifungal properties. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and effective drugs. Future research should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of biological targets to fully elucidate the therapeutic potential of this exciting chemical scaffold.
References
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. 2018;23(10):2483. Available from: [Link]
- Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. EP3958976A1.
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. 2018 Oct; 23(10): 2483. Available from: [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2021 Jun; 26(12): 3496. Available from: [Link]
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Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4853-4858. Available from: [Link]
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Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile. Journal of Chemical and Pharmaceutical Research. 2015;7(4):943-948. Available from: [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports. 2022;12(1):1753. Available from: [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(18):4796-4799. Available from: [Link]
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bromination of pyridine derivatives. US Patent App. 16/960,713. Available from: [Link]
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Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][6][7]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][6][7]triazine Derivatives. Molecules. 2002;7(6):511-518. Available from: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2020;25(23):5774. Available from: [Link]
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Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1026-1032. Available from: [Link]
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Publications & Patents. MedChemica. Available from: [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][3][6][7]Thiadiazole Moiety. Archiv der Pharmazie. 2016;349(12):928-937. Available from: [Link]
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An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Medicinal Chemistry Letters. 2022;13(6):951-957. Available from: [Link]
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Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. 2021;26(10):2917. Available from: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. 2024;17(7):886. Available from: [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.
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A Senior Application Scientist's Guide to Alternatives for 4-Bromo-2-methoxy-5-methylpyridine in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that balances reactivity, cost, and scalability. The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, and 4-Bromo-2-methoxy-5-methylpyridine serves as a versatile intermediate for introducing this valuable moiety. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by experimental data and field-proven insights, to empower you in making informed strategic decisions for your synthetic campaigns.
The Central Role of this compound and the Quest for Alternatives
This compound is a key reagent primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring. Its utility stems from the reactivity of the C-Br bond, which is readily susceptible to oxidative addition by a palladium(0) catalyst, the crucial initiating step in many cross-coupling cycles.
However, the "best" reagent is not a universal constant. The optimal choice of a synthetic building block is dictated by a confluence of factors including desired reactivity, functional group tolerance, reaction conditions, cost, and availability. This guide will dissect the performance of this compound in the context of its most common alternatives: the corresponding 4-chloro and 4-triflate analogs.
-
4-Chloro-2-methoxy-5-methylpyridine: Often a more cost-effective starting material.
-
2-Methoxy-5-methylpyridin-4-yl trifluoromethanesulfonate (4-Triflate): A highly reactive alternative, particularly useful when the halide counterparts are sluggish.
The fundamental trade-offs between these reagents are rooted in the nature of the leaving group at the C4 position.
The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling
The majority of applications for these building blocks involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The efficiency of these transformations is largely governed by the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-leaving group bond.
The established reactivity trend for leaving groups in oxidative addition is:
I > Br > OTf > Cl
This trend is a direct consequence of the carbon-leaving group bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond, leading to faster reaction rates and often allowing for milder reaction conditions. Pyridyl triflates (OTf) are also highly effective leaving groups, often exhibiting reactivity comparable to or slightly less than bromides.
Caption: General reactivity trend of leaving groups in Pd-catalyzed cross-coupling.
Head-to-Head Comparison: Performance in Key Synthetic Transformations
While direct comparative studies on this compound and its analogs are not always available under identical conditions, a wealth of data on similar substituted pyridines allows for a robust comparative analysis.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. Here, the higher reactivity of the C-Br bond is a distinct advantage.
Comparative Performance:
| Feature | 4-Bromo- Derivative | 4-Chloro- Derivative | 4-Triflate- Derivative | Justification & Insights |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent | The C-Br bond's lower bond dissociation energy facilitates faster oxidative addition, leading to higher efficiency and yields under standard conditions. Chloro-pyridines often require more forcing conditions or specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.[1] |
| Reaction Conditions | Milder (e.g., 80-100 °C) | More Forcing (e.g., >100 °C) | Milder (e.g., 80-100 °C) | The enhanced reactivity of the bromo- and triflate- derivatives allows for lower reaction temperatures and shorter reaction times. |
| Catalyst Scope | Broad | More Limited/Specialized | Broad | A wider range of palladium catalysts, including more traditional ones like Pd(PPh₃)₄, can be effective with the bromo- and triflate- analogs. Chloro-pyridines often necessitate more advanced and expensive catalyst systems.[1] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted for a generic 4-halopyridine and can be applied to the bromo-, chloro-, and triflate derivatives, with the expectation that the chloro- derivative may require longer reaction times, higher temperatures, or a more specialized catalyst system.
Materials:
-
4-Halo-2-methoxy-5-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 4-halo-2-methoxy-5-methylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trends observed in Suzuki couplings generally hold true for C-N bond formation.
Comparative Performance:
| Feature | 4-Bromo- Derivative | 4-Chloro- Derivative | 4-Triflate- Derivative | Justification & Insights |
| Typical Yields | Good to Excellent | Lower to Good | Good to Excellent | The bromo- and triflate- derivatives are generally more reliable for achieving high yields, especially with less nucleophilic amines. Chloro-pyridines can be challenging substrates, often requiring highly active and sterically hindered phosphine ligands.[2] |
| Amine Scope | Broad | More Limited | Broad | A wider range of primary and secondary amines, including those with more complex structures, can be coupled effectively with the bromo- and triflate- derivatives. |
| Reaction Conditions | Milder | More Forcing | Milder | Similar to Suzuki couplings, the chloro- derivative typically requires higher temperatures and longer reaction times. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization of the ligand, base, and temperature for specific substrates.
Materials:
-
4-Halo-2-methoxy-5-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the 4-halo-2-methoxy-5-methylpyridine, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[3][4]
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira reaction is a powerful method for synthesizing arylalkynes. The reactivity trend of the halopyridines remains a key consideration.
Comparative Performance:
| Feature | 4-Bromo- Derivative | 4-Chloro- Derivative | 4-Triflate- Derivative | Justification & Insights |
| Typical Yields | Good to Excellent | Low to Moderate | Good to Excellent | Bromo- and triflate-pyridines are highly effective substrates for Sonogashira couplings. Chloro-pyridines are generally poor substrates and often fail to react or give low yields under standard conditions, though specialized catalyst systems can sometimes be effective.[5] |
| Reaction Conditions | Mild (often room temp to 80 °C) | Forcing (>100 °C, if at all) | Mild | The higher reactivity of the bromo- and triflate- derivatives allows for efficient coupling under much milder conditions. |
| Catalyst System | Standard Pd/Cu systems | Requires specialized catalysts | Standard Pd/Cu systems | The classic Pd(PPh₃)₄/CuI system works well for bromo- and triflate-pyridines. Chloro-pyridines often necessitate more complex and less common catalytic systems.[6] |
Experimental Protocol: Representative Sonogashira Coupling
This protocol is suitable for the bromo- and triflate- derivatives. It is not recommended for the chloro- derivative without significant optimization.
Materials:
-
4-Bromo- or 4-Triflyloxy-2-methoxy-5-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-substituted pyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with water and saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
Practical Considerations: Cost, Availability, and Safety
The choice of reagent extends beyond mere reactivity. Practical and economic factors are often decisive in a research and development setting.
Comparative Overview of Practical Factors:
| Factor | 4-Bromo- Derivative | 4-Chloro- Derivative | 4-Triflate- Derivative |
| Relative Cost | Moderate | Low | High |
| Commercial Availability | Readily Available | Readily Available | Often requires synthesis |
| Safety & Handling | General toxicity associated with pyridines.[8][9] | General toxicity associated with pyridines.[8][9] | Pyridinium triflates can be acidic and moisture-sensitive. Triflic anhydride used in their synthesis is highly corrosive.[10] |
Note: Prices are subject to change and vary by supplier. The provided information is for comparative purposes.
Conclusion and Strategic Recommendations
The selection of an appropriate building block for the synthesis of 4-substituted-2-methoxy-5-methylpyridine derivatives is a strategic decision that requires a careful balancing of reactivity, cost, and reaction conditions.
-
This compound stands out as the workhorse reagent , offering an excellent balance of high reactivity, broad substrate scope, and reasonable cost. It is the recommended starting point for most cross-coupling applications, reliably providing good to excellent yields under relatively mild conditions.
-
4-Chloro-2-methoxy-5-methylpyridine is the economical choice , particularly for large-scale synthesis where cost is a primary driver. Researchers should be prepared to invest more time in optimizing reaction conditions, potentially requiring higher temperatures, longer reaction times, and more expensive, specialized catalyst systems to achieve satisfactory yields.
-
2-Methoxy-5-methylpyridin-4-yl trifluoromethanesulfonate is the high-reactivity alternative . It should be considered when both the bromo- and chloro-analogs fail to provide the desired product, particularly with challenging substrates or when extremely mild reaction conditions are required. Its higher cost and potential need for in-house synthesis make it a reagent for special cases rather than routine use.
By understanding the inherent trade-offs between these valuable synthetic intermediates, researchers and drug development professionals can design more efficient, cost-effective, and successful synthetic routes to novel and impactful molecules.
References
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- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150190/]
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A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-methoxy-5-methylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. 4-Bromo-2-methoxy-5-methylpyridine is a key heterocyclic building block, and its purity directly impacts the yield, impurity profile, and overall quality of the final active ingredient. This guide provides a comprehensive comparison of analytical methodologies for robustly assessing the purity of this critical intermediate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The confirmation of a compound's purity is a critical step, ensuring the reliability of subsequent biological and pharmacological studies.[1] A multi-faceted analytical approach is often necessary to provide unequivocal evidence of purity.[1] This guide will explore several key techniques, outlining their principles, advantages, and limitations in the context of this compound analysis.
The Criticality of Purity in Synthesis
The presence of impurities, even in trace amounts, can have significant consequences in a synthetic workflow. They can lead to unwanted side reactions, reduce the overall yield, and introduce contaminants that are difficult to remove in later stages. In the context of drug development, impurities can pose safety risks and affect the efficacy of the final pharmaceutical product.[2] Therefore, rigorous purity assessment is not merely a quality control step but a foundational component of reliable and reproducible research.
Comparative Analysis of Purity Assessment Techniques
A comprehensive assessment of purity for a synthesized compound like this compound necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique perspective on the sample's composition, and their collective data paints a complete picture of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity in separating components of a mixture.[3] For pyridine derivatives, reversed-phase HPLC is particularly effective.[3]
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[3] The polarity of the analyte, in this case, this compound, and any impurities will determine their retention time on the column.
Causality of Experimental Choices:
-
Column Selection: A C18 column is chosen for its ability to effectively separate aromatic compounds like pyridine derivatives.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often employed to ensure the separation of both polar and non-polar impurities.[3]
-
Detection: A UV detector is commonly used, as pyridine derivatives typically possess a UV chromophore.[1][4] Monitoring at a specific wavelength (e.g., 254 nm) or using a photodiode array (PDA) detector to scan a range of wavelengths can enhance the detection of various impurities.[5]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV or PDA detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to elute a wide range of impurities.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][3]
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all detected peaks.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for both structural elucidation and purity assessment.[6][7] For this compound, ¹H NMR is particularly powerful for detecting and quantifying impurities that contain protons.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed structural information.[8] The integration of NMR signals is directly proportional to the number of nuclei, allowing for quantitative analysis.
Causality of Experimental Choices:
-
Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample without introducing interfering proton signals.[9]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a simple, well-resolved signal is added to the sample. This allows for the precise calculation of the analyte's purity.
-
High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and sensitivity, which is crucial for resolving signals from minor impurities.[1]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[1]
-
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6][9]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete relaxation of all protons for accurate integration.[9]
-
Data Analysis:
-
Identify the characteristic signals for this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Integrate all signals and compare the relative integrals to determine the molar ratio of the main compound to any impurities.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its impurities.[10][11] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[7]
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[11] This allows for the determination of the molecular weight of the parent compound and any impurities present.
Causality of Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is often used in GC-MS and provides a characteristic fragmentation pattern that can aid in structural elucidation.[8] Electrospray Ionization (ESI) is a softer ionization technique commonly used in LC-MS, which typically keeps the molecule intact.[11]
-
Hyphenation: Coupling MS with a chromatographic technique (GC or LC) allows for the separation of impurities before they enter the mass spectrometer, providing cleaner mass spectra and enabling the identification of individual components in a mixture.[12]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.[1]
-
Column: A non-polar capillary column (e.g., HP-5ms) is suitable for the analysis of semi-volatile pyridine derivatives.[13]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: A scan range of m/z 40-500 is typically sufficient to detect the parent ion and common fragments.[1]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[1][13]
-
Data Analysis: Impurities are identified by their retention times and by comparing their mass spectra with spectral libraries (e.g., NIST). Purity can be estimated by comparing the peak area of the main component to the total peak areas.[1]
Melting Point Analysis
Melting point is a fundamental physical property that can serve as a quick and simple indicator of purity.[14]
Principle: Pure crystalline solids have a sharp and characteristic melting point range (typically 0.5-1°C).[15] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[15][16][17]
Causality of Experimental Choices:
-
Sample Preparation: The sample should be finely powdered and tightly packed into a capillary tube to ensure uniform heat distribution.[14]
-
Heating Rate: A slow and controlled heating rate is crucial for accurately observing the melting range.
-
Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed. If the melting point of a mixture of the synthesized compound and an authentic sample is not depressed, it provides strong evidence that the two are identical.[14][15]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.[14]
-
Determination: Place the capillary tube in the melting point apparatus and heat slowly.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Comparison: Compare the observed melting point range with the literature value for pure this compound. A broad and depressed range suggests the presence of impurities.[16]
Data Presentation and Comparison
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, quantitative, suitable for non-volatile and thermally labile compounds.[1] | Requires impurities to have a chromophore for UV detection.[1] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, quantitative, can detect non-chromophoric impurities.[7] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
| Mass Spectrometry (GC-MS/LC-MS) | Measurement of mass-to-charge ratio of ionized molecules | High sensitivity, provides molecular weight information, structural information from fragmentation.[10][18] | Not inherently quantitative without standards, GC-MS is not suitable for non-volatile or thermally labile compounds.[1] |
| Melting Point Analysis | Observation of the temperature range over which a solid melts | Simple, rapid, and inexpensive.[19] | Not quantitative, only provides a qualitative indication of purity.[15] |
Visualizing the Workflow
A systematic workflow ensures a thorough and efficient assessment of purity.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
Conclusion
The rigorous assessment of purity for synthesized intermediates like this compound is a non-negotiable aspect of high-quality chemical research and development. A multi-technique approach, leveraging the strengths of HPLC, NMR, MS, and melting point analysis, provides a self-validating system for confirming the identity and purity of the target compound. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the integrity of their synthetic materials, leading to more reliable and reproducible scientific outcomes.
The validation of these analytical methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data is reliable and fit for its intended purpose.[20][21][22]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Unknown. (n.d.). Melting point determination.
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS.
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Benchchem. (n.d.). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- IJCRT.org. (2024, July 7). IMPURITY PROFILING.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- International Journal of Novel Research and Development. (2023, June 6). IMPURITY PROFILING OF DRUGS: A RE- VIEW.
- PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
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A Comparative Guide to the Reaction Rates of Brominated Pyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. Brominated pyridines are a cornerstone of modern synthesis, serving as versatile precursors for the introduction of the ubiquitous pyridine moiety found in countless pharmaceuticals and functional materials.[1] However, not all bromopyridines are created equal. Their reactivity in pivotal cross-coupling reactions is profoundly influenced by the position of the bromine atom on the heterocyclic ring.
This guide provides an in-depth comparative analysis of the reaction rates of 2-, 3-, and 4-bromopyridine isomers in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By elucidating the electronic and steric factors that govern their reactivity, and by providing robust, self-validating experimental protocols, this document aims to empower researchers to make informed decisions in substrate selection and reaction optimization.
The Decisive Role of Electronics: Why Positional Isomerism Dictates Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, imparts an electron-deficient character to the ring. This effect is not uniform and has significant consequences for the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) center.[2][3]
The general order of reactivity for bromopyridines in these reactions is:
2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine [2]
This trend is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen, which decreases electron density most significantly at the ortho (C2/C6) and para (C4) positions. This reduced electron density makes the carbon-bromine bond at these positions more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] The C3 position is less affected by this inductive withdrawal, resulting in a less activated C-Br bond and consequently, slower reaction rates.
dot
Caption: Factors influencing bromopyridine reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. While direct, side-by-side kinetic studies comparing the different bromopyridine isomers under identical conditions are sparse in the literature, the available data on reaction yields over time consistently support the established reactivity trend.
| Bromopyridine Isomer | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | Generally high reactivity.[4] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | Similar high reactivity to the 2-isomer.[4] |
| 3-Bromopyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 24 | ~70-85 | Often requires longer reaction times or more active catalysts.[5] |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution, but the general trend in reactivity is consistently observed.
Experimental Protocol: Monitoring Suzuki-Miyaura Coupling of Bromopyridines
This protocol allows for the direct comparison of reaction rates by monitoring product formation over time using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bromopyridine isomer (2-bromo, 3-bromo, or 4-bromopyridine)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Internal standard (e.g., dodecane for GC-MS)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the bromopyridine isomer (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.
-
Sample Preparation: Immediately quench the aliquot with diethyl ether (1 mL) and filter through a small plug of silica gel to remove the catalyst and salts.
-
Analysis: Analyze the filtrate by GC-MS or HPLC to determine the ratio of product to the internal standard.
-
Data Plotting: Plot the yield of the coupled product versus time for each bromopyridine isomer to obtain a kinetic profile and compare the initial reaction rates.
dot
Caption: Experimental workflow for kinetic monitoring.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of bromopyridines is largely dictated by the position of the bromine atom. The presence of the pyridine nitrogen can also lead to catalyst inhibition through coordination, making ligand choice particularly crucial.[6]
| Bromopyridine Isomer | Amine | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | High |
| 3-Bromopyridine | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | Moderate to High |
Data compiled from various sources to illustrate general trends.[7]
Experimental Protocol: Monitoring Buchwald-Hartwig Amination
This protocol provides a framework for comparing the amination rates of different bromopyridine isomers.
Materials:
-
Bromopyridine isomer (1.0 equivalent)
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Internal standard for GC-MS or HPLC
Procedure:
-
Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add the bromopyridine isomer, the internal standard, and anhydrous, degassed toluene.
-
Reaction Initiation: Add the amine to the stirred mixture.
-
Execution and Monitoring: Heat the reaction to 100°C. Monitor the reaction by taking aliquots at regular intervals, quenching with ethyl acetate, filtering through silica, and analyzing by GC-MS or HPLC as described in the Suzuki protocol.[8][9]
dot
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide. The reactivity trends observed in Suzuki and Buchwald-Hartwig reactions are generally mirrored in this transformation.[10][11]
| Bromopyridine Isomer | Alkyne | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | High |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | High |
| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Good |
Data compiled from various sources.[10][12]
Experimental Protocol: Monitoring Sonogashira Coupling
This protocol is designed for comparing the rates of Sonogashira coupling for the bromopyridine isomers.
Materials:
-
Bromopyridine isomer (1.0 equivalent)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous, degassed THF
-
Internal standard
Procedure:
-
Reaction Setup: To a Schlenk flask under argon, add the bromopyridine isomer, internal standard, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagents: Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.
-
Execution and Monitoring: Heat the reaction to 60°C. Monitor the reaction progress over time by taking aliquots, quenching, filtering, and analyzing via GC-MS or HPLC, as previously described.[10][11]
Conclusion
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is fundamentally linked to the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond at the 2- and 4-positions, leading to significantly faster reaction rates compared to the 3-position. This guide has provided a framework for understanding these differences, supported by representative data and detailed, self-validating experimental protocols. While a comprehensive database of directly comparable kinetic data is lacking in the literature, the protocols provided herein empower researchers to generate this valuable information, enabling more efficient and predictable synthetic planning in the development of novel pharmaceuticals and materials.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 215-225. [Link]
-
Chen, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(6), 10889-10907. [Link]
-
Mirica, L. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(12), e202214101. [Link]
-
Mondal, J., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromoanisole and 4-bromopyridine using a palladium-polymer hybrid catalyst. RSC Advances, 4(78), 41535-41543. [Link]
-
Healy, J. R., et al. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 95(10), 1845-1849. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3183. [Link]
-
BenchChem. (2025). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(8), 1438-1448. [Link]
-
Foley, D. A., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Mirica, L. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ganesan, A., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Organometallics, 36(15), 2791-2800. [Link]
-
MH Chem. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]
-
Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282. [Link]
-
Bickelhaupt, F. M., et al. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
-
Ananikov, V. P., et al. (2023). Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts, 13(2), 346. [Link]
-
Blackmond, D. G. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Scripps Research. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2019). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
-
Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(23), 16215-16228. [Link]
-
Alacid, E., & Nájera, C. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(29), 6749-6763. [Link]
-
Pérez-Temprano, M. H., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(18), 11568-11579. [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methoxy-5-methylpyridine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of analytical methods for the quantification and characterization of 4-Bromo-2-methoxy-5-methylpyridine, a key intermediate in many pharmaceutical syntheses. By grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will explore the practical application of these principles, offering field-proven insights and detailed experimental protocols.[1][2][3][4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[5][7] This involves a comprehensive evaluation of various performance characteristics to ensure the reliability and consistency of the analytical data.[9][10]
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical method for this compound is contingent upon its physicochemical properties and the specific requirements of the analysis, such as impurity profiling or quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques in pharmaceutical analysis.[11][12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Ideal for volatile and thermally stable compounds.[11] |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes, Polyethylene glycol |
| Typical Mobile Phase | Acetonitrile, Methanol, Water with buffers or modifiers. | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis, Diode Array, Mass Spectrometry (MS), Fluorescence. | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD). |
| Advantages for this compound | High resolution, versatile for related substances, suitable for non-volatile impurities. | High efficiency, excellent for residual solvent analysis, often faster run times. |
| Considerations for this compound | Requires solubility in the mobile phase. | The compound must be sufficiently volatile and thermally stable. |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that follows a pre-defined protocol. The workflow ensures that all critical parameters are thoroughly evaluated and documented.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols and Validation Parameters
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for the assay of this compound. The principles described are equally applicable to the validation of a GC method.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.
Validation Parameters: An In-Depth Analysis
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
-
Experimental Approach:
-
Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo (if applicable) to demonstrate no interference from excipients.
-
Analyze the this compound standard and sample solutions.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and known impurities. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.
2. Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[9][13]
-
Experimental Approach:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[2][13]
-
Experimental Approach:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2][9]
-
Repeatability (Intra-assay precision):
-
Experimental Approach: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercept of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][13]
-
Experimental Approach:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) should remain within the predefined limits for all variations.
Comparison of Analytical Methods for this compound
The following diagram illustrates the relationship and selection criteria between different analytical techniques for the analysis of this compound.
Caption: Selection of analytical methods based on the analytical objective.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a critical, multi-faceted process that underpins the quality and safety of the final drug product. A thorough understanding and implementation of the principles outlined in the ICH and FDA guidelines are paramount.[1][2][3][6] Both HPLC and GC offer robust and reliable means for the analysis of this compound, with the choice of method being dictated by the specific analytical needs. By following a systematic validation workflow and meticulously documenting all findings, researchers and scientists can ensure the integrity and defensibility of their analytical data. The continuous lifecycle management of analytical procedures ensures that they remain fit for purpose throughout their use.[6][8]
References
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. Available at: [Link] (Note: A representative URL is provided as the original may not be persistent. The content reflects the general knowledge from such explanatory videos).
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Available at: [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available at: [Link]
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A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Available at: [Link]
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Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. Available at: [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. World Health Organization. Available at: [Link]
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A Cost-Benefit Analysis of 4-Bromo-2-methoxy-5-methylpyridine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Substituted pyridines are a cornerstone of this endeavor, with their utility as versatile scaffolds in a vast array of biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-methoxy-5-methylpyridine , a key heterocyclic intermediate. We will objectively compare its synthesis, reactivity, and potential applications against a closely related and widely used alternative, 2-Amino-5-bromo-4-methylpyridine . This analysis is grounded in experimental data and established synthetic protocols to provide actionable insights for researchers and drug development professionals.
At a Glance: A Comparative Overview
| Feature | This compound | 2-Amino-5-bromo-4-methylpyridine |
| Molecular Weight | 202.05 g/mol [1] | 187.04 g/mol |
| CAS Number | 1227494-49-6[1] | 885199-35-9 |
| Key Synthetic Route | Direct bromination of 2-methoxy-5-methylpyridine | Direct bromination of 2-amino-4-methylpyridine[2] |
| Starting Material Cost | Higher (based on 2-methoxy-5-methylpyridine) | Lower (based on 2-amino-4-methylpyridine)[3][4][5][6] |
| Key Applications | Intermediate for kinase inhibitors and other pharmaceuticals[7] | Well-established intermediate for kinase inhibitors (e.g., p38 MAP kinase, PLK4)[8] |
| Reactivity Profile | Amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Extensively documented in Suzuki, Stille, and Sonogashira couplings[2][9] |
The Synthetic Landscape: A Tale of Two Precursors
The economic viability of any intermediate is intrinsically linked to the accessibility and cost of its synthesis. Here, we dissect the synthetic pathways to both this compound and its amino-substituted counterpart.
Synthesis of this compound: A Direct Approach
Hypothetical Protocol for the Synthesis of this compound:
-
Objective: To synthesize this compound via electrophilic bromination of 2-methoxy-5-methylpyridine.
-
Reaction Scheme:
A plausible synthetic route to the target compound.
-
Materials:
-
2-methoxy-5-methylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid or other suitable solvent
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-methoxy-5-methylpyridine in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-water slurry.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of the Alternative: 2-Amino-5-bromo-4-methylpyridine
In contrast, the synthesis of 2-Amino-5-bromo-4-methylpyridine is well-documented, with a reliable protocol utilizing N-Bromosuccinimide (NBS) as a selective brominating agent.[2]
Established Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine: [2]
-
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-amino-4-methylpyridine.[2]
-
Reaction Scheme:
A well-documented synthesis of the alternative compound.
-
Materials:
-
2-amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine in DMF and cool in an ice bath.[2]
-
Add a solution of NBS in DMF dropwise while maintaining the cool temperature.[2]
-
After the addition, allow the reaction to stir at 20°C for 8-10 hours, monitoring by TLC.[10]
-
Quench the reaction with water to precipitate a brown solid.[2]
-
Filter the solid and wash thoroughly with water.[2]
-
Further purify the solid by washing with acetonitrile and drying under vacuum to yield the final product with a reported yield of approximately 80%.[2][10]
-
Cost Analysis: A Bottom-Line Comparison
A crucial factor in the selection of a synthetic intermediate is its cost, which is largely dictated by the price of the starting materials and the complexity of the synthesis.
-
This compound: The primary cost driver is the precursor, 2-methoxy-5-methylpyridine . While pricing varies, it is generally more expensive than its amino- counterpart.[7][10][11] The synthesis is a straightforward, single-step bromination, which helps to control processing costs.
-
2-Amino-5-bromo-4-methylpyridine: The starting material, 2-amino-4-methylpyridine , is significantly more affordable and available in bulk from numerous suppliers, with prices around ₹1000/kg (approximately $12/kg) .[3][4][5][6][12] This lower starting material cost gives this alternative a distinct economic advantage, especially for large-scale synthesis.
Benefit Analysis: Reactivity and Application in Drug Discovery
The "benefit" of a building block is determined by its utility and versatility in synthesizing high-value target molecules. Both this compound and its amino analog are primarily used as precursors for biaryl and heteroaryl compounds via palladium-catalyzed cross-coupling reactions.
The Role of Brominated Pyridines in Kinase Inhibitor Synthesis
The pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site.[8] The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][9] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.
Suzuki-Miyaura Coupling: A Key Transformation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is extensively used to couple brominated pyridines with various boronic acids.
General Experimental Workflow for Suzuki-Miyaura Coupling:
A generalized workflow for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki Coupling with a Bromopyridine Derivative:
-
Objective: To couple a bromopyridine with an arylboronic acid.
-
Materials:
-
Bromopyridine derivative (e.g., 2-Amino-5-bromo-4-methylpyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a Schlenk flask, combine the bromopyridine, arylboronic acid, base, and palladium catalyst.[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[9]
-
Add the degassed solvent system.[9]
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring by TLC.[9]
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.[9]
-
Concentrate the organic layer and purify the crude product by column chromatography.[9]
-
Yields for Suzuki coupling of the alternative, 2-Amino-5-bromo-4-methylpyridine, with various arylboronic acids are reported to be in the range of 78-88%. [9]
Comparing the Substituents: Methoxy vs. Amino
The key difference between the two molecules lies in their substituents at the 2-position: a methoxy group versus an amino group. This seemingly small change can have significant implications for both the synthesis of the final drug molecule and its biological activity.
-
Electronic Effects: The methoxy group is electron-donating through resonance but slightly electron-withdrawing inductively. The amino group is a stronger electron-donating group. These electronic differences can influence the reactivity of the pyridine ring and the bromine atom in cross-coupling reactions.
-
Steric Effects: The methyl group in this compound introduces steric bulk near the bromine atom, which could potentially influence the approach of the catalyst and coupling partners in cross-coupling reactions.
-
Biological Activity: The substituent at the 2-position can directly interact with the target protein. An amino group can act as a hydrogen bond donor, which is a critical interaction in many kinase inhibitors. A methoxy group, while not a hydrogen bond donor, can still participate in favorable hydrophobic interactions. The choice between the two would depend on the specific topology of the target kinase's active site.
Safety Considerations
Both this compound and its amino analog, as with most brominated heterocyclic compounds, should be handled with appropriate care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Specific hazard statements for related compounds include warnings for skin and eye irritation, and potential respiratory irritation.[11][14][15]
Conclusion and Recommendations
The choice between this compound and 2-Amino-5-bromo-4-methylpyridine is a nuanced one that depends on the specific goals of the research program.
-
For cost-driven, large-scale synthesis , 2-Amino-5-bromo-4-methylpyridine presents a clear advantage due to the significantly lower cost of its starting material and a well-established, high-yielding synthetic protocol.
-
For medicinal chemistry programs focused on lead optimization , the choice is less about cost and more about the desired properties of the final molecule. This compound offers a different substitution pattern that may be crucial for achieving desired potency, selectivity, or pharmacokinetic properties. The methoxy group may provide access to different interactions within the target's active site compared to the amino group.
Recommendation:
For early-stage drug discovery and library synthesis where cost is a major factor, 2-Amino-5-bromo-4-methylpyridine is the more pragmatic choice. However, for projects where the specific methoxy and methyl substitution pattern of This compound is hypothesized to be beneficial for biological activity, its higher cost is justified by the potential for developing a superior drug candidate.
Ultimately, the decision should be guided by a thorough analysis of the structure-activity relationships of the target protein and the overall strategic goals of the drug development program.
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- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Accessed January 16, 2026.
- 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Echemi. Accessed January 16, 2026.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
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- SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 16, 2026.
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- This compound | 1227494-49-6 | CZB49449. Biosynth. Accessed January 16, 2026.
- 2-Methoxy-5-methylpyridine | 13472-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals. Accessed January 16, 2026.
- SAFETY DATA SHEET. Fisher Scientific. Accessed January 16, 2026.
- 500gm 2-AMINO 4-METHYLPYRIDINE For Synthesis 4455, Grade Standard. IndiaMART. Accessed January 16, 2026.
- US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- 2-Amino-4-methylpyridine, 98%. Ottokemi. Accessed January 16, 2026.
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Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[13]-2-methyl resorcinarene. MDPI. Accessed January 16, 2026.
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- 2-Amino-4-methylpyridine, 500 grams, Each. The Science Company. Accessed January 16, 2026.
- 1227494-49-6|this compound|BLD Pharm. BLD Pharm. Accessed January 16, 2026.
- The 4-substitution of 3-bromopyridines with additional nucleophiles. a...
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- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Accessed January 16, 2026.
- SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Accessed January 16, 2026.
- Your Go-To Supplier for 2-Methoxy-5-methylpyridine: Quality & Reliability from China. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 16, 2026.
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- CAS NO. 1227494-49-6 | this compound | Catalog AAB-AA009CSK. Arctom. Accessed January 16, 2026.
- This compound. CymitQuimica. Accessed January 16, 2026.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing. Accessed January 16, 2026.
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A Comparative Guide to the Anticancer Potential of Pyridine-Urea Derivatives: Evaluating Compounds Derived from Substituted Pyridine Scaffolds
This guide provides a comprehensive evaluation of the anticancer activity of a promising class of compounds: pyridine-urea derivatives. While our focus originates from the potential of scaffolds such as 4-Bromo-2-methoxy-5-methylpyridine as a versatile starting material, we will broaden our analysis to include structurally related pyridine-urea compounds for which significant experimental data is available. This approach allows for a robust comparison of their anticancer efficacy and sheds light on their mechanism of action, providing valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Promise of the Pyridine Nucleus in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in diverse chemical reactions make it an ideal starting point for the development of novel therapeutic agents.[2] In the realm of oncology, pyridine derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis, interference with the cell cycle, and inhibition of angiogenesis.[2][3] The this compound structure, with its strategically placed functional groups, represents a valuable, albeit underexplored, platform for the synthesis of new anticancer candidates. The bromine atom serves as a handle for cross-coupling reactions, while the methoxy and methyl groups can influence the compound's solubility, electronic properties, and steric interactions, allowing for fine-tuning of its biological activity.[4]
Comparative Anticancer Activity of Pyridine-Urea Derivatives
A significant body of research has focused on pyridine-urea derivatives as potent anticancer agents. These compounds have shown remarkable activity against various cancer cell lines. Below, we compare the in vitro activity of several pyridine-urea derivatives, highlighting their efficacy against breast cancer.
| Compound ID | Cancer Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference Compound (Doxorubicin) IC50 (µM) |
| 8e | MCF-7 (Breast) | 0.22 | 0.11 | 1.93[5][6][7] |
| 8n | MCF-7 (Breast) | 1.88 | 0.80 | 1.93[5][6][7] |
As the data indicates, compounds 8e and 8n exhibit significantly greater potency against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, doxorubicin.[5][6][7] This highlights the potential of the pyridine-urea scaffold in developing highly effective anticancer agents.
Further evaluation of selected pyridine-urea compounds was conducted through the U.S. National Cancer Institute's (NCI) 60-cell line screen. This screen assesses the growth inhibitory effects of a compound against a panel of 60 different human cancer cell lines.[8][9]
| Compound ID | NCI-60 Mean Growth Inhibition (%) |
| 8b | 43[5][6][7] |
| 8e | 49[5][6][7] |
Compounds 8b and 8e demonstrated broad-spectrum anti-proliferative activity across the NCI-60 panel, with mean growth inhibitions of 43% and 49%, respectively.[5][6][7] This suggests that these compounds may be effective against a variety of cancer types.
Mechanism of Action: Targeting VEGFR-2 Signaling
A key mechanism through which many pyridine-urea derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5][6][7] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death.[13]
| Compound ID | VEGFR-2 Inhibition IC50 (µM) |
| 8b | 5.0 ± 1.91[5][6][7] |
| 8e | 3.93 ± 0.73[5][6][7] |
Compounds 8b and 8e were found to inhibit VEGFR-2 at micromolar concentrations, confirming this as a likely mechanism for their observed anticancer activity.[5][6][7]
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[14][15][16]
Caption: VEGFR-2 signaling pathway and inhibition by pyridine-urea derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key anticancer assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-urea derivatives for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16][19][20]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Cell Cycle Analysis
Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2]
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion and Future Directions
The pyridine-urea scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated potent and broad-spectrum anticancer activity, often surpassing that of established chemotherapeutic drugs. Their mechanism of action, primarily through the inhibition of the crucial VEGFR-2 signaling pathway, provides a clear rationale for their efficacy.
Future research should focus on the synthesis and evaluation of a wider range of derivatives, including those originating from scaffolds like this compound, to further explore the structure-activity relationships and optimize their therapeutic potential. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of pyridine-urea derivatives holds significant promise for the future of cancer therapy.
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Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxy-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural overview of the proper disposal of 4-Bromo-2-methoxy-5-methylpyridine, a halogenated pyridine derivative. By understanding the chemical's properties and the principles of compliant waste management, you can ensure the safety of your team and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many halogenated organic molecules, presents a specific set of risks that dictate its handling and disposal requirements.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is a critical classification for waste disposal, as specific regulations govern the disposal of such materials due to their potential to form harmful byproducts if not managed correctly.[3][4]
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1227494-49-6 | [5][6][7] |
| Molecular Formula | C₇H₈BrNO | [6][7] |
| Molecular Weight | 202.05 g/mol | [6][7] |
| Appearance | Colorless to yellow liquid | |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed waste management facility. Adherence to this workflow is crucial for regulatory compliance and laboratory safety.
Caption: Disposal workflow for this compound.
Step 1: In-Lab Preparation
This initial phase is critical for ensuring that the waste is handled safely from the moment it is generated.
1.1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[1][8]
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene. Always consult the glove manufacturer's resistance data.[1]
-
Body Protection: A laboratory coat, preferably flame-resistant, and closed-toe shoes.[1][8]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]
1.2. Waste Segregation: As a brominated organic compound, waste containing this compound must be segregated into a dedicated halogenated organic waste stream.[4][9] Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
1.3. Waste Container Selection: Choose a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Avoid using metal containers, as some halogenated solvents can degrade to form acidic byproducts that may corrode the metal.[3] The container must have a secure, leak-proof screw-top cap.
1.4. Waste Container Labeling: Proper labeling is a legal requirement and essential for safety. The label on your halogenated waste container must include:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
-
Your name and laboratory contact information.
Step 2: Waste Accumulation
2.1. Transferring Waste: Carefully transfer the waste this compound into the designated and labeled halogenated waste container. This should be done in a chemical fume hood. If transferring solutions, use a funnel to prevent spills. For solid materials contaminated with the compound (e.g., weighing paper, contaminated gloves), place them directly into a designated solid halogenated waste container.
2.2. Sealing the Container: After each addition of waste, securely seal the container to prevent the escape of vapors.[11] Do not leave funnels in the container opening.
2.3. Temporary Storage (Satellite Accumulation Area): Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals (e.g., strong oxidizing agents, acids, and bases).[11]
-
In a location with secondary containment, such as a spill tray, to contain any potential leaks.
Step 3: Final Disposal
3.1. Arranging for Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste. Follow your institution's guidelines for requesting a waste pickup.
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[8][12] This method ensures the complete destruction of the compound and prevents the release of harmful substances into the environment. Landfilling of liquid halogenated organic waste is generally prohibited.
3.2. Record Keeping: Maintain accurate records of the waste generated and its disposal. This documentation is crucial for regulatory compliance and for tracking the chemical inventory within your laboratory.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, prompt and correct action is critical to minimize harm.
Spill Response:
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
-
Major Spill (outside a chemical fume hood or a large volume):
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
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4-Bromo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Echemi.
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A Senior Application Scientist's Guide to Handling 4-Bromo-2-methoxy-5-methylpyridine: Essential Safety and Operational Protocols
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxy-5-methylpyridine. The protocols outlined herein are designed to ensure the highest standards of laboratory safety, operational integrity, and environmental responsibility. By understanding the rationale behind each step, you can build a self-validating system of safety that protects both you and your research.
Hazard Identification: Understanding the Compound
This compound is a substituted pyridine derivative. While comprehensive, specific toxicological data for this exact compound is limited, the known hazards associated with its structural class and available Safety Data Sheets (SDS) for similar molecules provide a strong basis for a robust safety assessment.
The primary hazards are identified as:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]
Given that it is a pyridine derivative, it is prudent to handle it with the same caution as pyridine itself, which is known for its potential volatility, strong odor, and ability to be absorbed through the skin.[4][5] Furthermore, as a halogenated aromatic compound, specific disposal procedures are required to prevent environmental contamination.[6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against chemical exposure. The following recommendations are based on a synthesis of regulatory standards and best practices for handling halogenated pyridines.
Eye and Face Protection
-
Mandatory Equipment: Tightly fitting chemical safety goggles with side shields are the absolute minimum requirement.
-
Enhanced Precautions: When there is a heightened risk of splashing or when working with larger quantities, a full-face shield must be worn in addition to safety goggles.
-
Causality: Pyridine derivatives can cause severe and potentially irreversible eye damage.[8] Goggles provide a seal against vapors and splashes, while a face shield offers a broader barrier of protection for the entire face.
Hand Protection
-
Recommended Materials: Chemically resistant gloves are required. While nitrile gloves are commonly used, it is crucial to select gloves with an appropriate thickness and breakthrough time for pyridine-like compounds.[4] Butyl rubber or neoprene gloves often offer superior protection for this class of chemicals.[5][9]
-
Expert Insight: Always consult the glove manufacturer's specific chemical resistance data before use. No single glove material is impervious to all chemicals. Double-gloving can provide an additional layer of safety. Inspect gloves for any signs of degradation or perforation before each use and change them frequently, especially after direct contact.
Body Protection
-
Standard Protocol: A flame-retardant lab coat, fully buttoned, is required to protect against accidental spills and splashes.[9]
-
For Increased Risk: For larger-scale operations or when the risk of significant exposure is high, chemically impervious coveralls or a rubber apron should be utilized.
-
Trustworthiness: This ensures that street clothes are protected and prevents the transfer of contaminants outside of the laboratory. Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection
-
Primary Engineering Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is the most effective way to control exposure to vapors and prevent respiratory irritation.[3]
-
When a Fume Hood is Insufficient: In the rare event of a fume hood failure or a large-scale spill where exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate organic vapor cartridges is mandatory.[10] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard/Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield is required when there is a significant risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) standards. Protects against vapors and splashes that can cause serious eye irritation.[9][10] |
| Hand Protection | Chemically resistant gloves (Butyl rubber or neoprene recommended; check manufacturer data for nitrile). Change frequently. | Must satisfy EN 374 (EU) or equivalent standards. Provides a critical barrier against skin absorption and irritation.[5][9][10] |
| Body Protection | Flame-retardant lab coat, fully buttoned. Chemically impervious coveralls for higher-risk tasks. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Primary: Use in a certified chemical fume hood. Secondary: NIOSH-approved full-face respirator with organic vapor cartridges if needed. | Minimizes inhalation of vapors that cause respiratory irritation.[1][3] Adherence to OSHA respirator regulations (29 CFR 1910.134) is required for respirator use. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills and dropped items. |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste generated.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Before beginning, review this guide and the most current Safety Data Sheet (SDS).
-
Ensure a certified chemical fume hood is available and functioning correctly.[5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[5]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Section 2, ensuring a proper fit.
-
-
Chemical Handling:
-
Carefully weigh or measure the required amount of this compound within the fume hood.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]
-
Use non-sparking tools and ground/bond containers if transferring larger quantities, as pyridine derivatives can be combustible.[11]
-
Perform all subsequent experimental steps within the fume hood.
-
-
Cleanup:
-
Upon completion, decontaminate all glassware and surfaces.
-
Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly after removing gloves.[11][12]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Small Spill: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13] Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]
Disposal Plan
Proper segregation and disposal of waste are critical for safety, cost-effectiveness, and environmental compliance.
-
Waste Classification: this compound is a halogenated organic compound .[7]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste.[6][14] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the disposal process.[6]
-
Collection:
-
Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated absorbent materials, in a designated and clearly labeled hazardous waste container.[6][7]
-
The container must be compatible, sealable, and stored in a designated satellite accumulation area with secondary containment.[5][6]
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[9] Never dispose of halogenated compounds down the drain or in regular trash.[9]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
